molecular formula C12H10NaO3 B15132455 Sodium; furan-2,5-dione; styrene

Sodium; furan-2,5-dione; styrene

Cat. No.: B15132455
M. Wt: 225.19 g/mol
InChI Key: RVHPJLCXULJZOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Polyelectrolyte Chemistry and Macromolecular Architectures

The macromolecular architecture of polyelectrolytes significantly influences their behavior. For example, studies have shown that linear polyelectrolytes can form larger assemblies compared to dendrimers of similar chemical composition when interacting with oppositely charged molecules. nih.gov The topology of the polymer, such as whether it is linear or cyclic, can also alter its physicochemical properties when assembled on surfaces. acs.org

Significance of Styrene-Maleic Anhydride (B1165640)/Acid Copolymers in Advanced Materials Science

The unique properties of styrene-maleic anhydride/acid copolymers have made them invaluable in the field of advanced materials science. The anhydride groups in the SMAnh copolymer are reactive, allowing for further chemical modifications and making it soluble in alkaline aqueous solutions. wikipedia.org This reactivity is harnessed to create materials with tailored functionalities.

These copolymers are utilized in a wide array of applications, including:

Coatings and Inks: They act as resin modifiers, enhancing adhesion, chemical resistance, and gloss. unilongindustry.com

Engineering Plastics: Used as compatibilizers to improve the properties of polymer blends, such as those containing nylon and polyethylene. unilongindustry.comnih.gov

Adhesives and Sealants: The reactivity of the anhydride groups allows for cross-linking, which strengthens the adhesive and improves its heat resistance. unilongindustry.com

Biomedical Applications: Their amphipathic nature enables the formation of micelles, which can encapsulate and deliver drugs. nih.govnih.gov They are also used in the solubilization of membrane proteins for research purposes. nih.govutk.edu

Electrochromic Materials: Recent research has explored their use in creating high-performance electrochromic materials. acs.org

The versatility of PSMA copolymers is further highlighted by the ability to control their properties by varying the styrene-to-maleic anhydride ratio and the molecular weight during synthesis. nih.govwikipedia.org This allows for the production of a broad spectrum of materials suited for specific and advanced applications.

Research Findings on Poly(Styrene-co-Maleic Acid) Copolymers

PropertyDescriptionReference
Synthesis Typically synthesized by radical copolymerization of styrene (B11656) and maleic anhydride, followed by hydrolysis. researchgate.net The monomer reactivity ratios lead to a tendency for alternating copolymerization, especially with a 1:1 comonomer mole ratio. aston.ac.uk researchgate.netaston.ac.uk
Molecular Weight Can be controlled during synthesis, with a typical polydispersity index (PDI) in the range of 2.0–2.5. nih.gov nih.gov
Amphiphilicity Possesses both hydrophobic styrene units and hydrophilic maleic acid/carboxylate groups. nih.gov nih.gov
pH-Dependent Properties The degree of hydrophobicity is strongly influenced by pH due to the two carboxyl groups in the maleic acid unit having different pKa values. nih.gov nih.gov
Applications Used in coatings, inks, plastic blends, adhesives, drug delivery systems, and membrane protein solubilization. nih.govwikipedia.orgunilongindustry.comnih.govnih.govutk.edu nih.govwikipedia.orgunilongindustry.comnih.govnih.govutk.edu

Properties

Molecular Formula

C12H10NaO3

Molecular Weight

225.19 g/mol

InChI

InChI=1S/C8H8.C4H2O3.Na/c1-2-8-6-4-3-5-7-8;5-3-1-2-4(6)7-3;/h2-7H,1H2;1-2H;

InChI Key

RVHPJLCXULJZOU-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=CC=C1.C1=CC(=O)OC1=O.[Na]

Related CAS

68037-40-1

Origin of Product

United States

Synthesis and Polymerization Methodologies for Styrene Maleic Anhydride Smanh Precursors

Free Radical Copolymerization of Styrene (B11656) and Maleic Anhydride (B1165640)

Free radical copolymerization is a conventional and widely used method for producing SMAnh copolymers. This process involves the chain reaction of styrene and maleic anhydride monomers in the presence of a free radical initiator. wikipedia.orgresearchgate.net The resulting copolymers can range from having a nearly perfectly alternating structure to a random distribution of monomers, depending on the reaction conditions. wikipedia.org

Reaction Kinetics and Mechanisms in Alternating Copolymerization

The copolymerization of styrene and maleic anhydride exhibits a strong tendency towards alternation, a phenomenon that has been a subject of extensive scientific investigation. tue.nlacs.org This alternating behavior is attributed to the significant difference in the reactivity of the growing polymer chains with different terminal radicals. A chain ending in a maleic anhydride radical will almost exclusively react with a styrene monomer, as the addition of another maleic anhydride monomer is sterically hindered. nih.gov Conversely, a styrene-terminated radical can react with both styrene and maleic anhydride monomers, with a strong preference for reacting with maleic anhydride. nih.gov

Several models have been proposed to describe the kinetics of this copolymerization, including the terminal model, the penultimate unit model (PUM), and the complex participation model. tue.nlresearchgate.net The terminal model, which only considers the terminal monomer of the growing chain, often fails to accurately describe the behavior of the styrene-maleic anhydride system. researchgate.net The penultimate unit model, which also accounts for the influence of the second-to-last monomer unit, provides a more accurate representation of the reaction kinetics. researchgate.netpublish.csiro.au The complex participation model suggests the involvement of charge-transfer complexes (CTCs) formed between the electron-donating styrene and the electron-accepting maleic anhydride, which can then add to the growing polymer chain. researchgate.net

Influence of Monomer Feed Ratios on Copolymer Composition

The composition of the final SMAnh copolymer is directly influenced by the ratio of styrene to maleic anhydride in the initial monomer feed. nih.gov However, due to the strong alternating tendency, the relationship is not linear. When maleic anhydride and styrene are present in a 1:1 molar ratio, the resulting polymer will have an almost perfectly alternating structure. nih.gov

If styrene is present in excess, the resulting copolymer will not have a completely random distribution. Instead, it will contain segments of alternating styrene and maleic anhydride units interspersed with segments rich in styrene. nih.gov This is because after a maleic anhydride unit is added, the next unit is highly likely to be a styrene monomer. Conversely, a styrene-ended radical can add another styrene, although the addition of maleic anhydride is favored. nih.gov Therefore, to achieve a copolymer with a specific, non-alternating composition and a narrow composition distribution, it is often necessary to employ techniques like continuous stirred-tank reactor (CSTR) polymerization, where the monomer feed ratio can be kept constant throughout the reaction. acs.orgresearchgate.net

Table 1: Effect of Monomer Feed Ratio on Copolymer Composition

Styrene in Feed (mol%)Maleic Anhydride in Feed (mol%)Resulting Copolymer Structure
50%50%Almost perfectly alternating nih.gov
>50%<50%Alternating segments with polystyrene blocks nih.gov
<50%>50%Predominantly alternating (limited by styrene availability)

Initiator Systems and Their Impact on Polymerization Control

The initiator's decomposition rate, which is temperature-dependent, determines the rate of radical generation. This, in turn, influences the molecular weight and molecular weight distribution (or polydispersity index, PDI) of the copolymer. nih.gov For instance, using a BPO/2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) system can introduce a "living" character to the polymerization, allowing for better control over the molecular weight and leading to a narrower PDI compared to conventional free radical polymerization. cmu.edu The concentration of the initiator relative to the monomers also plays a significant role; a higher initiator concentration generally leads to lower molecular weight polymers. cmu.edu Surface-initiated radical polymerization using immobilized azo-based initiators has also been employed to create SMAnh copolymer brushes on substrates. researchgate.net

Controlled/Living Radical Polymerization (CRP) Techniques

To overcome the limitations of conventional free radical polymerization, such as poor control over molecular weight and broad polydispersity, controlled/living radical polymerization (CRP) techniques have been developed and applied to the synthesis of SMAnh copolymers. These methods allow for the preparation of well-defined polymers with predetermined molecular weights and narrow molecular weight distributions. rsc.org

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization of Styrene and Maleic Anhydride

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has emerged as a powerful and versatile CRP technique for synthesizing well-defined SMAnh copolymers. publish.csiro.aursc.orgnih.gov This method allows for the production of copolymers with controlled molecular weights, low dispersity (Đ), and the potential for creating complex architectures like block copolymers. cmu.edursc.org The RAFT process involves the use of a RAFT agent, typically a dithioester, which mediates the polymerization by reversibly transferring the growing polymer chain. publish.csiro.au

The mechanism of RAFT polymerization of styrene and maleic anhydride involves a series of reversible addition-fragmentation steps. The process begins with the initiation of polymerization by a conventional radical initiator. The propagating radical then adds to the RAFT agent, forming an intermediate radical. This intermediate can then fragment, releasing either the initial leaving group of the RAFT agent or the propagating polymer chain, which continues to grow. This reversible transfer process establishes an equilibrium between active (propagating) and dormant (RAFT-adduct) polymer chains. cmu.edu

Studies have shown that the choice of the RAFT agent's leaving group can influence the specificity of the initial monomer addition, with some groups showing a preference for either styrene or maleic anhydride. publish.csiro.au The addition of monomers occurs individually, and the kinetics of the process are well-described by the penultimate unit model. publish.csiro.au An iterative RAFT approach, involving the sequential addition of monomers, has been successfully employed to synthesize non-alternating SMAnh copolymers with controlled chain length and sequence. acs.orgacs.org This method allows for the synthesis of copolymers with specific styrene-to-maleic anhydride ratios, such as 2:1, by carefully controlling the addition of each monomer. acs.orguu.nlnih.gov

Table 2: Investigated RAFT Agents for SMAnh Copolymerization

RAFT AgentMonomersResulting Polymer CharacteristicsReference
DithiobenzoateStyrene, Maleic AnhydrideSpecificity in initial monomer addition, penultimate unit model kinetics publish.csiro.au
Macromolecular RAFT agent from polyolefinStyrene, Maleic AnhydrideWell-defined polyolefin-based block copolymers cmu.edu
Not specifiedStyrene, Maleic AnhydrideControlled molecular weight, narrow dispersity (Đ < 1.20) rsc.org
1-phenylethyl-based RAFT agentStyrene, Maleic AnhydrideNonalternating SMAnh with controlled chain length and sequence acs.org
Control over Molecular Weight, Dispersity, and Sequence Distribution

The synthesis of styrene-maleic anhydride (SMAnh) copolymers with precise control over molecular weight, a narrow molecular weight distribution (low dispersity, Đ), and defined monomer sequence is crucial for tailoring their properties for specific applications. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has emerged as a powerful technique to achieve this control. cmu.edursc.orgrsc.orgwikipedia.org

By carefully selecting the RAFT agent, monomer-to-agent ratio, and polymerization conditions, SMAnh copolymers with predetermined molecular weights and dispersity values (Đ) significantly lower than those obtained by conventional free-radical polymerization (typically Đ ~ 2.0–2.5) can be produced. rsc.orgnih.govnih.gov For instance, RAFT polymerization can yield SMAnh with Đ values lower than 1.20. rsc.orgnih.gov Studies have demonstrated that adjusting the molar ratio of monomer to the chain transfer agent allows for the synthesis of SMAnh with number-average molecular weights (Mn) ranging from 1,500 to 15,800 g/mol . rsc.org

The strong alternating tendency of styrene and maleic anhydride is a key feature of their copolymerization. niscpr.res.inresearchgate.net However, conventional batch polymerization of non-equimolar mixtures can lead to significant composition drift, resulting in copolymers with broad chemical composition distributions. nih.govmemtein.com RAFT-mediated polymerization offers better control over the sequence distribution. memtein.comacs.orgnih.gov While perfect control remains challenging, techniques like iterative RAFT have been developed to synthesize copolymers with a more periodic, non-alternating structure and a targeted 2:1 styrene-to-maleic anhydride ratio. memtein.comacs.orgnih.govacs.org Characterization using 13C NMR spectroscopy is a vital tool for determining the monomer sequence distribution, identifying triads such as maleic anhydride-styrene-maleic anhydride (MSM), styrene-styrene-maleic anhydride (SSM), and styrene-styrene-styrene (SSS). niscpr.res.inresearchgate.net

Table 1: Examples of SMAnh Copolymers Synthesized via RAFT Polymerization

Target Mn ( g/mol )Resulting Mn ( g/mol )Dispersity (Đ)Styrene:MAnh RatioReference
1,5001,500< 1.20Varies rsc.org
3,0003,000< 1.20Varies rsc.org
5,0005,000< 1.20Varies rsc.org
8,0008,000< 1.20Varies rsc.org
15,80015,800< 1.20Varies rsc.org
Not Specified~1,400 - 6,000 (Mw)1.1 - 1.62:1 (periodic) acs.orgnih.govacs.orguu.nl
Iterative RAFT for Sequence and Length Control

To overcome the challenges of composition drift and achieve superior control over both copolymer sequence and chain length, an iterative RAFT-mediated polymerization strategy has been developed. memtein.comacs.orgnih.govacs.org This method involves the sequential or consecutive addition of monomers to the reaction. memtein.comacs.org A typical procedure targets a specific, non-alternating comonomer sequence, such as a 2:1 ratio of styrene to maleic anhydride, by performing consecutive additions of 2 equivalents of styrene and 1 equivalent of maleic anhydride per equivalent of the RAFT agent. memtein.com

This iterative approach combines the benefits of RAFT polymerization, which provides a narrow size distribution, with the advantages of a continuous stirred-tank reactor (CSTR) process, which allows for a more uniform comonomer sequence. memtein.com The number of monomer addition cycles dictates the final target molar mass of the copolymer. memtein.comacs.org This method has been successfully used to synthesize a series of well-defined 2:1 (periodic) SMA copolymers with weight-average molecular weights (Mw) ranging from approximately 1.4 to 6 kDa. acs.orgnih.govacs.org

Nitroxide-Mediated Polymerization (NMP) for SMAnh Synthesis

Nitroxide-Mediated Polymerization (NMP) is another key reversible-deactivation radical polymerization (RDRP) technique successfully applied to the synthesis of styrene-maleic anhydride copolymers. researchgate.netcore.ac.ukresearchgate.netacs.org NMP is valued for its simplicity, as it is often thermally initiated without the need for external catalysts or co-initiators that can be problematic with maleic anhydride, such as the metal complexes used in Atom Transfer Radical Polymerization (ATRP). researchgate.netresearchgate.netacs.orgsigmaaldrich.com The copolymerization of styrene and maleic anhydride via NMP can proceed in a controlled or "living" fashion, allowing for the synthesis of polymers with defined macromolecular architectures. cmu.edu

Successful NMP of SMAnh often requires specially designed alkoxyamines and can necessitate high polymerization temperatures, typically around 120-130°C. cmu.eduresearchgate.netgoogle.com For example, using a system of benzoyl peroxide (BPO) and 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO), the copolymerization proceeds faster and yields higher molecular weight products compared to the homopolymerization of styrene under similar conditions. cmu.edu The molecular weight of the resulting copolymers has been shown to increase linearly with monomer conversion, which is a characteristic of a living polymerization process. cmu.edu

NMP has also been utilized to create one-step poly(styrene-alt-maleic anhydride)-block-polystyrene (P(S-alt-MA)-b-PS) copolymers with highly alternating sequences in the SMAnh block. researchgate.net This is achieved by manipulating the monomer feed composition during the polymerization. researchgate.net The technique provides a pathway to well-defined SMAnh-containing copolymers with dispersity values reported in the range of 1.21 to 1.56. researchgate.net

Synthesis of Block Copolymers Incorporating Styrene-Maleic Anhydride Segments

The synthesis of block copolymers containing a poly(styrene-co-maleic anhydride) (SMAnh) segment is of significant interest for creating materials with unique properties for applications like blend compatibilizers, surface modifiers, and adhesion promoters. cmu.edu Controlled radical polymerization techniques, particularly RAFT and NMP, are instrumental in preparing these advanced architectures. cmu.eduresearchgate.net

Using RAFT, well-defined block copolymers can be synthesized by using a macro-RAFT agent. cmu.edu For example, a commercially available polyolefin can be modified to create a polyolefin-based RAFT agent, which is then used to initiate the copolymerization of styrene and maleic anhydride. cmu.edu This process yields novel poly[(ethylene-co-butylene)-block-(styrene-co-maleic anhydride)] copolymers. cmu.edu Similarly, SMAnh has been incorporated into block copolymers with polystyrene and other segments. cmu.eduresearchgate.net The living nature of these polymerization techniques allows for the sequential addition of different monomers to create multi-block structures. sigmaaldrich.com

Another approach involves a multi-step process where an alternating SMAnh copolymer is first synthesized via photopolymerization. aston.ac.uk This initial polymer, containing photolytically active end-groups (e.g., from a chain transfer agent like carbon tetrabromide), can then act as a macroinitiator for the subsequent polymerization of other monomers, such as acrylamide (B121943) or N,N-dimethylacrylamide, to form SMAnh-b-AM or SMAnh-b-DMA block copolymers. aston.ac.ukresearchgate.net Following polymerization, the anhydride groups are typically hydrolyzed to yield water-soluble block copolymers. aston.ac.uk The synthesis of one-step poly((styrene-alt-maleic anhydride)-b-styrene) has also been achieved using both NMP and RAFT techniques. researchgate.net

Table 2: Examples of Block Copolymers with SMAnh Segments

Copolymer StructurePolymerization MethodReference
Poly[(ethylene-co-butylene)-block-(styrene-co-maleic anhydride)]RAFT cmu.edu
Poly(styrene-alt-maleic anhydride)-block-polystyreneNMP / RAFT researchgate.net
Styrene maleic anhydride-block-acrylamide (SMAnh-b-AM)Photopolymerization / Macroinitiation aston.ac.ukresearchgate.net
Styrene maleic anhydride-block-N,N-dimethylacrylamide (SMAnh-b-DMA)Photopolymerization / Macroinitiation aston.ac.ukresearchgate.net

Optimization of Polymerization Conditions and Solvent Systems

The outcome of styrene-maleic anhydride (SMAnh) copolymerization is highly dependent on the reaction conditions, including the choice of solvent, temperature, and monomer feed ratio. google.comaston.ac.uktue.nl The nature of the solvent can significantly influence the apparent reactivity ratios of the monomers, a phenomenon known as the bootstrap effect. tue.nlacs.org

Different solvents have been studied for the synthesis of SMAnh. Common choices include tetrahydrofuran (B95107) (THF), toluene (B28343), butanone (methyl ethyl ketone), and N,N-dimethylformamide (DMF). acs.orgaston.ac.uktue.nl The selection of the solvent can affect the degree of polymerization. dnu.dp.ua For example, studies have determined apparent reactivity ratios for the copolymerization of styrene and maleic anhydride in toluene, butanone, and DMF, showing a pronounced solvent effect. tue.nl In some precipitation polymerization methods, toluene is used, though its toxicity is a concern. google.com The use of organic acid alkyl esters as solvents in simple, controllable reaction systems has also been reported. google.com

Polymerization temperature is another critical parameter. NMP of SMAnh typically requires high temperatures, around 90-130°C. cmu.educmu.edugoogle.com For RAFT polymerization, temperatures can be milder; for instance, a 2:1 periodic SMA copolymer was synthesized via iterative RAFT at 90°C in DMF. acs.org Photopolymerization can be carried out at room temperature. aston.ac.uk The molar ratio of styrene to maleic anhydride in the feed is also crucial, with ratios from 1:1 to 9.7:0.3 being explored to control the copolymer composition. google.comaston.ac.uk The total monomer concentration and the amount of initiator are also key variables that are optimized to control the reaction kinetics and final polymer properties. google.com

Table 3: Optimization of SMAnh Polymerization Conditions

Polymerization MethodSolventTemperature (°C)Monomer Ratio (St:MAnh)Initiator/AgentReference
Iterative RAFTDimethylformamide (DMF)902:1 (per addition)AIBN / BPT acs.org
PhotopolymerizationTetrahydrofuran (THF)Room Temp.1:1Irgacure 2959 aston.ac.uk
Free RadicalToluene701:1BPO mdpi.com
NMPNot specified120Not specifiedSpecially designed alkoxyamine cmu.edu
Free RadicalOrganic Acid Alkyl Ester90-1309.7:0.3 to 5:5Not specified google.com

Chemical Modification and Derivatization of Styrene Maleic Anhydride Copolymers

Hydrolysis of Anhydride (B1165640) Groups to Form Styrene-Maleic Acid (SMA)

The conversion of the hydrophobic styrene-maleic anhydride (SMAnh) copolymer into its water-soluble, amphiphilic form, styrene-maleic acid (SMA), is a critical primary modification step. uu.nl This hydrolysis reaction transforms the anhydride moieties into dicarboxylic acid units, rendering the polymer functional for applications in aqueous environments. nih.govnih.gov The process is fundamental for leveraging the copolymer's ability to interact with and solubilize lipid membranes, a property of great interest in membrane protein research. uu.nlresearchgate.net

Mechanism of Hydrolysis under Alkaline Aqueous Conditions

The hydrolysis of SMAnh is typically performed in an alkaline aqueous solution. researchgate.net Under these conditions, the anhydride ring is susceptible to nucleophilic attack by hydroxide (B78521) ions (OH⁻). The reaction mechanism involves the opening of the five-membered anhydride ring to yield two adjacent carboxylic acid groups. nih.gov This conversion from the anhydride to the dicarboxylic acid form is what imparts water solubility to the polymer. nih.govnih.gov The process can be monitored using techniques like IR spectroscopy, which shows the disappearance of the characteristic anhydride C=O stretching peak (around 1775 cm⁻¹) and the appearance of the carboxylic acid C=O stretching peak (around 1705 cm⁻¹). researchgate.net

Factors Influencing Degree of Hydrolysis and Neutralization

The rate and extent of SMAnh hydrolysis are influenced by several key factors. Due to the inherent hydrophobicity of the SMAnh copolymer, the hydrolysis process can be slow. nih.gov The main factors that accelerate this conversion are:

Temperature: Higher temperatures significantly increase the reaction rate. nih.gov Studies have shown that using an autoclave at 125°C can dissolve the polymer and achieve hydrolysis in as little as 30 minutes, whereas reacting at 100°C under reflux takes several hours, and at 80°C, it can take days. uu.nlresearchgate.net This suggests temperature is a more critical factor for efficient hydrolysis than mechanical stirring. researchgate.net

Base Concentration: The addition of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is crucial for promoting hydrolysis in an aqueous environment. uu.nlnih.gov The alkaline conditions facilitate the ring-opening reaction. The amount of base added also determines the final pH and the degree of neutralization of the resulting carboxylic acid groups. researchgate.netnih.gov

Particle Size: The physical form of the SMAnh copolymer affects the reaction rate. Using the polymer in a powder form provides a larger surface area for the reaction compared to a granulate form, thus accelerating hydrolysis. uu.nlnih.gov

The table below summarizes the conditions used in different hydrolysis methods.

MethodTemperatureTimeStirringBaseOutcome
Reflux100 °CSeveral hoursVigorousNaOHComplete dissolution and hydrolysis
Autoclave125 °C~30 minutesNoneNaOHComplete dissolution and hydrolysis
Oven80 °CSeveral daysConstantNaOHSlow dissolution and hydrolysis

Formation of Sodium Salts (Poly(styrene-alt-maleic acid) sodium salt)

Following the hydrolysis of the anhydride groups to form styrene-maleic acid (SMA), the resulting carboxylic acid groups can be neutralized by a base. When sodium hydroxide (NaOH) is used as the base for hydrolysis, it also serves to neutralize the newly formed carboxylic acids, leading directly to the formation of the poly(styrene-alt-maleic acid) sodium salt. nih.govechemi.com This sodium salt is a polyelectrolyte and is readily soluble in water. krackeler.com

The degree of neutralization, controlled by the amount of NaOH added, influences the charge density along the polymer chain and its conformational state in solution. researchgate.net The sodium salt form is often supplied as a solution in water and is used in various industrial applications as a dispersing agent and emulsifier. echemi.com

Grafting and Conjugation Strategies

The reactive anhydride moiety in SMAnh copolymers serves as a versatile anchor point for covalently attaching other molecules, leading to a wide range of functionalized polymers. nih.gov This allows for the tailoring of the copolymer's properties, such as hydrophilicity, biocompatibility, and specific binding capabilities.

Amidation Reactions for Functionalization

Amidation is a common strategy to modify SMAnh copolymers. The anhydride rings readily react with primary amines to form an amide linkage, which can subsequently cyclize to form an imide upon heating. researchgate.net This reaction is a straightforward way to introduce new functional groups onto the polymer backbone. sphinxsai.com

For example, reacting SMAnh with higher aliphatic amines or diamines can produce modified copolymers with altered properties. researchgate.netsapub.org This approach has been used to create novel materials for various purposes, including adsorbents for removing dyes from wastewater. mdpi.com The reaction of SMAnh with polyethyleneimine (PEI), for instance, results in a grafted copolymer with numerous amine groups, significantly enhancing its adsorption capacity for anionic dyes through electrostatic interactions and hydrogen bonding. mdpi.com Similarly, reacting the amino end groups of Polyamide 6 with the anhydride groups of SMA during melt blending leads to the formation of a graft copolymer at the interface, acting as an emulsifier for the blend. researchgate.net

Covalent Attachment of Polyethylene Glycol (PEG) Moieties

Polyethylene glycol (PEG) is a hydrophilic and biocompatible polymer that can be grafted onto the SMAnh backbone to create amphiphilic graft copolymers. researchgate.netelectronicsandbooks.com This process, often referred to as PEGylation, typically involves an esterification reaction between the hydroxyl groups of PEG and the anhydride groups of the SMAnh copolymer. researchgate.netresearchgate.net

The resulting SMA-g-PEG copolymers consist of a hydrophobic SMA backbone and hydrophilic PEG side chains. electronicsandbooks.com This structure makes them effective as surface-modifying agents, for instance, to increase the hydrophilicity and anti-fouling properties of membranes used in water filtration or biomedical applications. researchgate.net The grafting of PEG can be achieved through various methods, including bulk-suspension polymerization, where PEG is grafted onto the in-situ synthesized SMAnh copolymer. nih.gov The properties of the final material, such as its phase transition behavior, are influenced by the grafting rate of PEG. nih.gov

The table below outlines research findings on the grafting of PEG onto SMA.

Study FocusMethodKey Finding
Surface ModificationBlending LLDPE with SMA, then immersing in PEG400PEG400 can be grafted onto the film surface via esterification, greatly improving hydrophilicity. researchgate.net
Phase Change MaterialsOne-step bulk-suspension polymerizationA feasible method to create PEG-based solid-solid phase change materials with a PEG grafting rate of 56.2%. nih.gov
Membrane AdditivesEsterification of methoxyl PEG (MPEG) onto SMA backboneThe resulting SMA-g-MPEG amphiphilic copolymers increase the hydrophilicity and protein adsorption resistance of polyethersulfone (PES) membranes. researchgate.net

Incorporation of Other Functional Monomers

The properties of styrene-maleic anhydride copolymers can be further tuned by the incorporation of other functional monomers during polymerization. This approach allows for the synthesis of terpolymers with a predefined composition and functionality.

For instance, the terpolymerization of 2-ethoxyethyl methacrylate (B99206) (2-EOEMA), styrene (B11656) (St), and maleic anhydride (Ma) has been accomplished using benzoyl peroxide as an initiator in an acetone (B3395972) solvent. The resulting terpolymer structure and composition can be determined using techniques like Fourier transform infrared (FTIR) spectroscopy by analyzing the characteristic absorption bands for each monomer unit. researchgate.net

Another strategy involves the synthesis of functionalized α-methyl styrene (AMS) monomers, which are then copolymerized with maleic anhydride. Alkyl and tertiary amine functionalized AMS monomers have been synthesized by coupling 3-isopropenyl-α,α-dimethylbenzyl isocyanate (TMI) with primary amines such as hexylamine, octadecylamine, and N,N-dimethylethylenediamine. rsc.org These functionalized AMS monomers can then undergo free radical polymerization with maleic anhydride to produce alternating copolymers. rsc.org This method provides a pathway to dual-functionalized alternating copolymers. rsc.org

The reversible addition-fragmentation chain transfer (RAFT) polymerization technique offers a controlled method for synthesizing functional SMA copolymers. This technique allows for the creation of copolymers with well-defined molecular weights and an alternating structure. core.ac.uk The resulting functional polymer can then serve as a starting material for further derivatization. core.ac.uk For example, a functional SMA copolymer synthesized via RAFT has been used to create other copolymers with potential antiviral activity. core.ac.uk

The table below summarizes the incorporation of various functional monomers into styrene-maleic anhydride copolymers.

Functional MonomerPolymerization MethodResulting CopolymerKey Features
2-ethoxyethyl methacrylate (2-EOEMA)Free Radical PolymerizationTerpolymer of 2-EOEMA, Styrene, and Maleic AnhydrideTunable properties based on monomer composition. researchgate.net
Functionalized α-methyl styrene (AMSC6, AMSC18, AMSDMA)Free Radical PolymerizationAlternating copolymers of functionalized AMS and Maleic AnhydrideIntroduction of alkyl and tertiary amine functionalities. rsc.org
Styrene and Maleic AnhydrideRAFT PolymerizationFunctional Styrene-Maleic Anhydride CopolymerWell-controlled molecular weight and alternating structure. core.ac.uk

Imidization of Maleic Anhydride Units to Styrene-Maleimide (SMI)

A significant chemical modification of styrene-maleic anhydride copolymers is the imidization of the maleic anhydride units to form styrene-maleimide (SMI) copolymers. This conversion dramatically enhances the thermal stability of the resulting polymer.

The imidization process can be carried out by reacting the SMA copolymer with ammonia (B1221849) or a primary amine. acs.orggoogle.com This reaction converts the anhydride moiety into an imide group. The reaction can be performed in the solid state with gas-phase ammonia, followed by heating under a vacuum to complete the conversion. acs.org This method can be advantageous over polymerizing styrene with maleimide (B117702) monomers directly, as it avoids potential side reactions and the need for monomer purification. acs.org Another approach involves using a supercritical fluid for the imidization-extrusion of SMA copolymers, which can be performed at lower temperatures and facilitates the removal of residual amines and by-products. google.com This process can yield SMI copolymers with excellent optical, thermal, and mechanical properties. google.com

The degree of imidization can be controlled and monitored using various analytical techniques, including FTIR, 1H NMR, and 13C NMR spectroscopy, as well as elemental analysis. rsc.org The conversion of maleic anhydride to imide results in significant changes in the polymer's properties. For example, SMI microspheres have demonstrated superior thermal properties compared to their SMA counterparts, with increased glass transition and decomposition temperatures. rsc.org The solubility of the copolymer is also altered; for instance, N-methyl SMI and N-ethyl SMI are soluble in acetone, while NH3-SMI is soluble in a mixture of acetone and water due to hydrogen bonding. rsc.org

The imidization reaction can be influenced by the type of amine used. For example, reacting SMA with 4-aminomethylbenzene sulfonamide in the presence of co-catalysts can introduce sulfonamide functionalities into the SMI copolymer. core.ac.uk

The table below presents research findings on the imidization of SMA to SMI.

Imidization MethodReactantKey FindingsReference
Gas-phase reactionAmmoniaIncreased heat resistance proportional to the maleimide content. acs.org acs.org
Supercritical fluid extrusionAmmonia or primary amineLower reaction temperature and easy removal of by-products, leading to excellent optical, thermal, and mechanical properties. google.com google.com
Solvent-free reaction with gaseous amineGaseous amineSMI microspheres retain the morphology of SMA microspheres with superior thermal properties. rsc.org rsc.org
Reaction with functional amine4-aminomethylbenzene sulfonamideSynthesis of SMI copolymer with sulfonamide functionality. core.ac.uk core.ac.uk

Advanced Spectroscopic and Microscopic Characterization of Poly Styrene Alt Maleic Acid Systems

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the detailed chemical structure of poly(styrene-alt-maleic acid) and its precursor, poly(styrene-alt-maleic anhydride). These techniques provide insights into the polymer's composition, monomer sequence, functional groups, and optical properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, 2D-NMR, Solid-State NMR) for Compositional and Microstructural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the composition and microstructure of poly(styrene-alt-maleic acid) (SMA) and its anhydride (B1165640) precursor (SMAnh).

¹H-NMR Spectroscopy is routinely used to confirm the alternating structure of the copolymer and to determine the monomer conversion during polymerization. acs.orgaston.ac.uk In the ¹H-NMR spectrum of poly(styrene-alt-maleic anhydride), the aromatic protons of the styrene (B11656) units typically appear in the range of 6.2–7.5 ppm, while the aliphatic protons of the polymer backbone are observed between 2.0 and 3.5 ppm. researchgate.net The ratio of the integrated peak areas of the aromatic and aliphatic protons can be used to confirm the 1:1 alternating nature of the copolymer. aston.ac.uk For hydrolyzed SMA, the disappearance of the anhydride proton signals and the appearance of signals corresponding to the carboxylic acid protons confirm the successful hydrolysis.

¹³C-NMR Spectroscopy , including techniques like Distortionless Enhancement by Polarization Transfer (DEPT), provides detailed information about the copolymer's microstructure, particularly the sequence distribution of the monomer units. researchgate.netacs.org The chemical shifts of the quaternary carbon of the styrene unit are sensitive to the surrounding monomer sequences (triads). researchgate.net For instance, specific chemical shift ranges can be assigned to styrene-maleic anhydride-styrene (SMS), styrene-styrene-styrene (SSS), and maleic anhydride-styrene-styrene (MSS) triads. researchgate.net In highly alternating copolymers, the spectrum is dominated by the SMS peak, confirming the alternating microstructure. researchgate.net

2D-NMR Spectroscopy , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further aid in the assignment of complex spectra and provide unambiguous confirmation of the copolymer's structure by showing correlations between connected protons and carbons.

Solid-State NMR is particularly useful for characterizing the structure and dynamics of SMA in solid formulations or when interacting with other components, such as lipids in nanodiscs. nih.govmdpi.com It can provide information on the conformation and mobility of the polymer chains in the solid state.

Table 1: Typical ¹H-NMR Chemical Shifts for Poly(styrene-alt-maleic anhydride) in DMSO-d₆ researchgate.net

Chemical Shift (ppm)Assignment
6.2 - 7.5Aromatic protons of styrene
2.0 - 3.5Aliphatic protons of the polymer backbone

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Reaction Monitoring

Fourier Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying functional groups and monitoring the conversion of poly(styrene-alt-maleic anhydride) (SMAnh) to poly(styrene-alt-maleic acid) (SMA). acs.orgresearchgate.net

The FTIR spectrum of SMAnh exhibits characteristic strong absorption bands for the anhydride carbonyl groups. researchgate.net Specifically, two distinct peaks are observed due to symmetric and asymmetric stretching of the C=O bonds in the cyclic anhydride, typically appearing around 1857 cm⁻¹ and 1783 cm⁻¹. researchgate.net The spectrum also shows absorption bands corresponding to the aromatic C=C stretching (1450-1500 cm⁻¹) and C-H bending (650-780 cm⁻¹) of the styrene units. researchgate.net

Upon hydrolysis to SMA, the characteristic anhydride carbonyl peaks disappear and are replaced by a broad absorption band for the carboxylic acid O-H stretching, usually in the region of 2500-3300 cm⁻¹, and a strong carbonyl (C=O) stretching band for the carboxylic acid at approximately 1710 cm⁻¹. The presence of the carboxylate salt is indicated by strong asymmetric and symmetric stretching bands. The successful hydrolysis is confirmed by the disappearance of the anhydride peaks and the appearance of the carboxylic acid and carboxylate bands. researchgate.net

Table 2: Key FTIR Absorption Bands for SMAnh and SMA researchgate.netresearchgate.net

Wavenumber (cm⁻¹)Functional GroupCopolymer
~1857 and ~1783Anhydride C=O stretchingSMAnh
1450-1500Aromatic C=C stretchingSMAnh, SMA
650-780Aromatic C-H bendingSMAnh, SMA
2500-3300Carboxylic acid O-H stretchingSMA
~1710Carboxylic acid C=O stretchingSMA

Raman Spectroscopy in Polymer Characterization

Raman spectroscopy offers a complementary vibrational spectroscopy technique to FTIR for the characterization of poly(styrene-alt-maleic acid) systems. It is particularly useful for studying aqueous solutions due to the weak Raman scattering of water. Raman spectroscopy can be used to quantify the degree of imidization when maleic anhydride is reacted with amines and to study the distribution of different chemical components on surfaces. researchgate.net The Raman spectra can provide information on the styrene and imide concentrations, as well as their conformations and interactions with other components like fillers or cellulose. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Optical Properties and Adsorption Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the optical properties of poly(styrene-alt-maleic acid) and to study its adsorption behavior. acs.org The styrene units in the copolymer exhibit characteristic UV absorbance due to the π-π* transitions of the aromatic rings, typically around 260 nm. researchgate.net This absorbance can be used to quantify the concentration of the polymer in solution.

UV-Vis spectroscopy is also valuable for studying the formation of SMA-lipid particles (SMALPs) or the encapsulation of hydrophobic drugs. nih.gov For instance, the change in the absorption spectrum of a photosensitizer upon encapsulation in SMA micelles can provide information about the encapsulation process and the environment of the drug within the micelle. nih.gov Furthermore, UV-Vis spectroscopy can be used in conjunction with other techniques to monitor the stability of these systems. nih.gov

Chromatographic Methods for Molecular Weight and Polydispersity Determination

Chromatographic techniques are essential for determining the molecular weight and molecular weight distribution (polydispersity) of poly(styrene-alt-maleic acid) copolymers, which are critical parameters influencing their physical and biological properties.

Size-Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)

Size-Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the most widely used method for determining the molecular weight (both number-average, Mn, and weight-average, Mw) and the polydispersity index (PDI = Mw/Mn) of poly(styrene-alt-maleic acid) and its anhydride precursor. acs.orgacs.org

The separation in SEC is based on the hydrodynamic volume of the polymer chains in solution. Larger molecules elute faster than smaller molecules. The system is calibrated with polymer standards of known molecular weight, such as polystyrene or poly(methyl methacrylate), to generate a calibration curve from which the molecular weight of the sample can be determined. acs.org

The choice of eluent is crucial for accurate SEC analysis. For poly(styrene-alt-maleic anhydride), solvents like tetrahydrofuran (B95107) (THF) are commonly used. acs.org For the hydrolyzed poly(styrene-alt-maleic acid), aqueous buffers or organic solvents with additives like lithium bromide are often employed to prevent interactions between the polymer and the stationary phase. acs.org The PDI of commercially available SMA copolymers is typically in the range of 2.0–2.5, which is characteristic of free radical polymerization. nih.gov

Table 3: Typical SEC/GPC Parameters for Poly(styrene-alt-maleic acid) Analysis

ParameterValue/Description
Typical MnVaries depending on synthesis conditions
Typical MwVaries; often in the range of 7.5–10 kDa for membrane applications nih.gov
Polydispersity Index (PDI)Typically 2.0 - 2.5 nih.gov
Common EluentsTHF (for SMAnh), Aqueous buffers, DMF with LiBr (for SMA) acs.org
Common Calibration StandardsPolystyrene, Poly(methyl methacrylate) acs.org

Light Scattering and X-ray Scattering for Solution and Nanoparticle Characterization

The behavior of poly(styrene-alt-maleic acid) (SMA) in solution and the characteristics of the nanoparticles it forms are crucial for its applications. Light scattering and X-ray scattering techniques are powerful tools for elucidating these properties.

Dynamic Light Scattering (DLS) is a non-invasive technique widely used to determine the hydrodynamic size and size distribution (polydispersity) of nanoparticles and macromolecules in solution. wyatt.comwyatt.com It measures the time-dependent fluctuations in the intensity of scattered light, which arise from the Brownian motion of the particles. wyatt.comnist.gov The rate of these fluctuations is related to the translational diffusion coefficient of the particles, which in turn is used to calculate the hydrodynamic radius via the Stokes-Einstein equation. wyatt.comnist.gov

In the context of SMA systems, DLS is instrumental in characterizing the size of self-assembled structures like micelles and nanodiscs. For instance, SMA micelles of photosensitizers have been shown to have mean particle sizes ranging from approximately 18.7 nm to 27.5 nm in phosphate (B84403) buffer. nih.gov The environment can influence the measured size, with larger particle sizes observed in deionized water compared to buffer solutions. nih.gov

The polydispersity index (PDI) obtained from DLS provides a measure of the broadness of the size distribution. nih.gov A lower PDI value indicates a more monodisperse system. For example, SMA-Epi micelles have been reported with PDI values of 0.26 and 0.32 for different drug loadings. nih.gov

It's important to note that DLS measures the hydrodynamic diameter, which includes the core particle and any solvated layers on its surface. Therefore, the size determined by DLS can differ from that measured by other techniques like transmission electron microscopy (TEM), which visualizes the dry state of the particles. researchgate.net

Table 1: DLS Data for Various SMA-based Nanoparticles

SMA SystemMean Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Reference
cSMA-RB Micelles in Buffer18.7Not Reported nih.gov
cSMA-MB Micelles in Buffer25.7Not Reported nih.gov
buSMA-RB Micelles in Buffer23.5Not Reported nih.gov
buSMA-MB Micelles in Buffer27.5Not Reported nih.gov
7.5% SMA-Epi Micelles21.53 ± 4.220.26 ± 0.03 nih.gov
18% SMA-Epi Micelles80.82 ± 10.100.32 ± 0.06 nih.gov
Imidized PSMA Nanoparticles115 ± 5Not Reported researchgate.net
SMA@mTHPC Micelles98Not Reported nih.gov

Multi-Angle Light Scattering (MALS) is a powerful technique for determining the absolute molar mass of macromolecules in solution, without the need for column calibration with standards. amazonaws.comwikipedia.orgwyatt.com When coupled with a size-exclusion chromatography (SEC) system (SEC-MALS), it can provide the molar mass distribution of a polymer sample. wyatt.comwyatt.com MALS measures the intensity of scattered light at multiple angles simultaneously. wikipedia.org The intensity of the scattered light is directly proportional to the molar mass and concentration of the sample. amazonaws.com By extrapolating the scattered light intensity to zero angle, the absolute weight-average molar mass (Mw) can be determined. amazonaws.com

For poly(styrene-alt-maleic anhydride) (PSMA) and its derivatives, MALS is crucial for accurate molecular weight characterization, as these copolymers can have broad molecular weight distributions (high polydispersity index, PDI). nih.govnih.gov Commercial SMA copolymers synthesized by conventional radical polymerization often exhibit a PDI in the range of 2.0–2.5. nih.govnih.gov MALS analysis can overcome the limitations of conventional GPC, which relies on calibration curves that may not be accurate for copolymers with different compositions or architectures compared to the standards. wyatt.com

Research has utilized MALS to characterize SMA copolymers with varying styrene-to-maleic anhydride ratios and to study their self-assembly into nanodiscs. acs.orgmemtein.com For instance, the molecular weight of RAFT-synthesized SMA has been precisely determined using MALS, which is essential for understanding its influence on the size of the resulting nanodiscs. memtein.com

Small-Angle X-ray Scattering (SAXS) is a technique that provides structural information about nanoscale objects, typically in the size range of a few nanometers up to several hundred nanometers. xenocs.comuni-bayreuth.de It is particularly useful for analyzing the shape, size, and internal structure of nanoparticles and macromolecular assemblies in solution. uni-bayreuth.deosti.gov

In the study of SMA systems, SAXS has been employed to investigate the shape and size of SMA polymer aggregates in solution under various conditions, such as pH, ionic strength, and temperature. osti.gov These studies have revealed that SMA supramolecular aggregates can exhibit prolate ellipsoidal geometry. osti.gov SAXS is also instrumental in elucidating the formation pathway of SMA lipid particles (SMALPs), also known as nanodiscs. researchgate.net It allows for in-situ observation of the nanostructural changes as the SMA copolymer interacts with lipid vesicles, leading to the formation of nanodiscs. researchgate.net

SAXS analysis can provide detailed information about the dimensions of these nanodiscs, including the thickness of the polymer rim surrounding the lipid bilayer. mdpi.com For example, SAXS measurements have indicated rim thicknesses for SMA-based nanodiscs in the range of 0.6–1.8 nm, depending on the specific SMA modification. mdpi.com This technique is a valuable tool for understanding the molecular interactions that govern the self-assembly of SMA copolymers into functional nanostructures. xenocs.comresearchgate.net

Advanced Imaging Techniques for Morphological and Surface Analysis

Visualizing the morphology and surface features of poly(styrene-alt-maleic acid) systems at the nanoscale is critical for understanding their structure-property relationships. Advanced microscopy techniques provide direct imaging of these materials.

Transmission Electron Microscopy (TEM) is a high-resolution imaging technique that provides detailed information about the internal and external morphology of nanoparticles. mdpi.com A beam of electrons is transmitted through an ultrathin specimen, and an image is formed from the interaction of the electrons with the sample. acs.org

TEM has been extensively used to visualize the size and shape of SMA-based nanoparticles. For example, TEM images have confirmed the spherical morphology of imidized poly(styrene-co-maleic anhydride) nanoparticles, with average diameters around 95 ± 10 nm. researchgate.net In another study, the mean diameter of 7.5% SMA-Epi micelles was determined by TEM to be 27.5 ± 1.31 nm, which was in good agreement with DLS results. nih.gov

TEM can also reveal changes in morphology under different conditions. For instance, the shape of poly(styrene-alt-maleic anhydride) aggregates has been observed to change from short-shuttle to long-rod as the pH of the latex increases from 3 to 7. researchgate.net Furthermore, TEM has been used to visualize the formation of SMA lipid particles (SMALPs) on a substrate, providing a direct method to characterize these nanodiscs without solution-based preparation. memtein.com

Table 2: TEM Data for Various SMA-based Nanoparticles

SMA SystemMorphologySize (nm)Reference
Imidized PSMA NanoparticlesSpherical95 ± 10 (average diameter) researchgate.net
7.5% SMA-Epi MicellesNot specified27.5 ± 1.31 (mean diameter) nih.gov
PSMA@Ag Core-Shell MicrospheresCore-shell190, 225, 250 (diameters) nih.gov
Poly(styrene-alt-maleic anhydride) Aggregates (pH 3-7)Short-shuttle to long-rodNot specified researchgate.net

Scanning Electron Microscopy (SEM) is a technique that produces images of a sample by scanning it with a focused beam of electrons. The electrons interact with atoms in the sample, producing various signals that contain information about the sample's surface topography and composition. researchgate.net

SEM is particularly useful for examining the surface features of materials. In the context of poly(styrene-co-maleic anhydride) (SMA), SEM has been used to study the morphology of films deposited from solution. These studies have shown that the film morphology is influenced by factors such as the molecular weight of the copolymer and the concentration of maleic anhydride. mdpi.com For instance, at a constant maleic anhydride content, lower molecular weight SMA tends to form spherical structures, while higher molecular weight SMA forms fibrous morphologies. mdpi.com

SEM has also been employed to characterize more complex structures, such as poly(styrene-co-maleic anhydride)@Ag (PSMA@Ag) core-shell microspheres. nih.govresearchgate.net SEM images have confirmed the monodispersity of these spheres and the ordered array of the resulting photonic crystal films. nih.gov Additionally, SEM has been used to study the surface morphology of magnetic nanoparticles based on a melamine (B1676169) cross-linked polystyrene-alt-maleic anhydride copolymer, revealing an uneven surface with spherical shapes and pores that could be beneficial for drug encapsulation. nih.gov

Atomic Force Microscopy (AFM) for Surface Properties and Nanoscale Features

Atomic Force Microscopy (AFM) is a powerful tool for investigating the surface topography and nanoscale features of polymeric materials without the need for extensive sample preparation like staining or metal coating. azonano.com In tapping mode, the AFM probe intermittently contacts the sample surface, allowing for the visualization of delicate structures. nih.gov Phase imaging, a feature of tapping mode AFM, is particularly useful as it detects variations in viscoelasticity and adhesion across the sample, providing insights into the distribution of different components in a polymer blend or the morphology of a copolymer. nih.gov

For poly(styrene-alt-maleic acid) (PSMA) and related copolymers, AFM has been instrumental in characterizing their surface morphology at the nanoscale. nih.gov Studies have shown that the morphology of PSMA films can be influenced by factors such as the maleic anhydride (MA) content and molecular weight. For instance, dip-coated films from acetone (B3395972) solutions have shown the formation of polymer spheres, with the diameter of these spheres decreasing as the amount of MA increases. researchgate.net At higher molecular weights, long, fibrous structures have been observed. researchgate.net

When used in conjunction with other techniques, such as Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS), AFM can provide a more complete picture of the surface. For example, in a study of a BA-C8/6FBA-C8 polymer blend, AFM height images were correlated with ToF-SIMS chemical maps to visualize the distribution of the fluorine-containing component on the surface. mdpi.com This combined approach allows for the direct correlation of topographical features with chemical composition. The resolution of AFM can reach the molecular scale, enabling the imaging of single polymer strands and the ordered domains within semicrystalline polymers. azonano.com

Secondary Ion Mass Spectrometry (SIMS) for Chemical Surface and 3D Analysis

Secondary Ion Mass Spectrometry (SIMS), particularly in its Time-of-Flight (ToF-SIMS) configuration, is a highly sensitive surface analytical technique capable of detecting both atomic and molecular ions from the outermost layers of a material. svc.orgcapes.gov.br This makes it exceptionally well-suited for the chemical characterization of polymer surfaces, including poly(styrene-alt-maleic acid) (PSMA) systems. mdpi.com ToF-SIMS offers high mass resolution, which is crucial for distinguishing between isobaric ions—those with the same nominal mass but different elemental compositions. mdpi.com

One of the key strengths of ToF-SIMS is its imaging capability. By scanning a finely focused primary ion beam across the sample, chemical maps can be generated, revealing the lateral distribution of different chemical species on the surface. svc.org This has been effectively used to study the surface morphology of polymer blends. For instance, in blends of poly(styrene-co-4-vinylphenol) and poly(styrene-co-4-vinylpyridine), ToF-SIMS, in conjunction with X-ray Photoelectron Spectroscopy (XPS), has been used to investigate the effects of hydrogen bonding on surface composition. mdpi.com

Furthermore, ToF-SIMS can be employed for 3D chemical analysis through depth profiling. svc.org This involves using an ion beam to controllably sputter away the sample surface while acquiring mass spectra from the newly exposed layers. This allows for the reconstruction of a three-dimensional chemical image of the near-surface region, providing valuable information about the structure of interfaces between different layers. svc.org This capability is particularly useful for analyzing the structure of functionalized surfaces and coatings. svc.org

Thermal Analysis Techniques for Phase Transitions and Stability

Thermal analysis techniques are indispensable for characterizing the thermal stability and phase transitions of polymeric materials. For poly(styrene-alt-maleic acid) (PSMA) and its precursor, poly(styrene-co-maleic anhydride) (SMA), Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the most commonly employed methods. researchgate.net

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. youtube.com This technique is primarily used to determine the thermal stability and degradation profile of polymers. researchgate.netyoutube.com For SMA copolymers, TGA studies have revealed that their thermal stability can vary depending on their molecular structure. researchgate.net Generally, the thermal degradation of SMA copolymers occurs in multiple stages. researchgate.netresearchgate.net The initial degradation step, occurring up to approximately 350°C, is influenced by the molecular weight and maleic anhydride (MA) content. researchgate.net For instance, some studies have shown that thermal degradation can begin around 200°C, which is consistent with the degradation of certain functional moieties, and accelerates at higher temperatures as the main polymer chains begin to break down. researchgate.net

TGA is also a valuable tool for quantifying the composition of polymer blends and composites. youtube.com By observing the distinct degradation temperatures of different components, their relative amounts can be determined. In the context of PSMA-based materials, TGA has been used to evaluate the effect of additives and modifications on thermal properties. semanticscholar.org For example, in blends of poly(butylene succinate-co-terephthalate) (PBST) and polylactic acid (PLA) compatibilized with PSMA, TGA was used to assess the thermal stability of the resulting blends. semanticscholar.org The temperature at 5% weight loss (T5%) and the temperature at 50% weight loss (T50%) are common metrics used to compare the thermal stability of different formulations. semanticscholar.org

The table below presents TGA data for neat PLA, neat PBST, and their blends with varying amounts of PSMA, illustrating the effect of the compatibilizer on thermal stability. semanticscholar.org

MaterialT5% (°C)T50% (°C)
Neat PLA331.2367.4
Neat PBST379.5419.2

T5% and T50% represent the temperatures at which 5% and 50% weight loss occurs, respectively.

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. thermalsupport.com It is widely used to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of polymers. The glass transition is a critical characteristic of amorphous polymers, representing the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. thermalsupport.com

For poly(styrene-co-maleic anhydride) (SMA) copolymers, the glass transition temperature is significantly influenced by the maleic anhydride (MA) content. researchgate.netresearchgate.net DSC studies have shown a clear trend of increasing Tg with higher MA content. For example, in one study, the Tg increased from 147.5°C to 175.8°C as the MA content increased from 22 to 34 mol%. researchgate.net In contrast, the molecular weight of high-molecular-weight SMA copolymers was found to have a less pronounced effect on Tg. researchgate.net The solvent used for film casting can also slightly influence the Tg, with some studies reporting a slight increase in Tg for solvent-cast films compared to the bulk polymer, suggesting that additional interactions may constrain the mobility of the polymer chains. researchgate.net

The following table summarizes the glass transition temperatures of different SMA grades with varying MA content, as determined by DSC. researchgate.net

SMA GradeMA Content (mol%)Tg (°C)
SMA-422147.5
SMA-1-158.3
SMA-5--
SMA-634175.8

Note: Specific MA content for SMA-1 and SMA-5 were not provided in the source.

DSC is also a valuable tool for studying the miscibility of polymer blends containing SMA. researchgate.net In miscible blends, a single glass transition temperature is typically observed, while immiscible blends show two distinct Tgs corresponding to the individual components. researchgate.net

Rheological and Electrophoretic Characterization

The flow behavior and electrical properties of poly(styrene-alt-maleic acid) (PSMA) solutions are critical for many of their applications, from industrial coatings to their use in biological systems. Rheological and electrophoretic techniques provide essential insights into these properties.

The rheological properties of polymer solutions are highly sensitive to their molecular structure, concentration, and interactions with the solvent. scirp.org For poly(styrene-alt-maleic acid) (PSMA) and its precursor, poly(styrene-co-maleic anhydride) (SMA), solution rheology provides valuable information about their behavior in different environments. acs.orgnih.gov

Viscometric studies of PSMA in aqueous solutions have been used to investigate this pH-dependent behavior. capes.gov.br The viscosity of these solutions is influenced by the degree of ionization of the carboxylic acid groups. capes.gov.br Rheological measurements, such as the determination of complex viscosity and rheological moduli (storage modulus G' and loss modulus G''), can provide more detailed information about the viscoelastic properties of these solutions. anton-paar.com For instance, in blends of SMA with other polymers, rheological measurements have been used to determine phase separation temperatures, which are marked by changes in the elastic modulus and a peak in the loss tangent (tan δ). researchgate.net Furthermore, rheological studies have shown that blends containing PSMA often exhibit shear-thinning behavior, where the apparent viscosity decreases with an increasing shear rate, which is characteristic of pseudoplastic non-Newtonian fluids. semanticscholar.org

The table below shows the non-Newtonian index of PBST/PLA blends with varying amounts of PSMA at different temperatures, indicating the degree of deviation from Newtonian fluid behavior. semanticscholar.org A smaller index signifies a more pronounced shear-thinning effect. semanticscholar.org

Temperature (°C)0 wt% PSMA1 wt% PSMA2 wt% PSMA3 wt% PSMA4 wt% PSMA
1800.6540.5890.5510.5360.562
1900.6970.6120.5780.5640.589
2000.7320.6450.6010.5880.613

Zeta Potential Measurements for Surface Charge and Stability

Zeta potential is a critical parameter for understanding the surface charge and predicting the colloidal stability of Poly(Styrene-alt-Maleic Acid) (PSMA) systems in aqueous environments. It measures the magnitude of the electrostatic potential at the slipping plane, which separates the mobile fluid from the fluid that remains attached to the particle surface. A high absolute zeta potential value (typically > ±30 mV) indicates significant electrostatic repulsion between particles, leading to enhanced stability and resistance to aggregation.

In the context of PSMA, the carboxyl groups originating from the maleic acid monomer are the primary source of surface charge. The degree of ionization of these acidic groups is highly dependent on the pH of the surrounding medium. At pH values above the acid dissociation constant (pKa) of the carboxyl groups, they become deprotonated, conferring a negative charge to the polymer and resulting in a negative zeta potential.

Research on micelles formed from Poly(styrene-co-maleic acid) (SMA) derivatives demonstrates the influence of chemical modification on surface charge. For instance, micelles of a conventional SMA copolymer (cSMA-PS) exhibit a highly negative zeta potential, typically in the range of -43.0 to -50.0 mV. nih.gov This strong negative charge is attributed to the abundant free carboxyl groups on the micelle surface. In contrast, when a portion of these carboxyl groups are chemically modified, for example through butylation (buSMA-PS), the negative surface charge is substantially reduced. This modification results in a lower average zeta potential, ranging from -20 to -25 mV, due to the loss of a significant number of ionizable carboxyl groups. nih.gov

The pH-responsive nature of PSMA also directly impacts its zeta potential and, consequently, the stability of membranes prepared from it. Investigations into PSMA nanofiltration membranes show stable performance in acidic to neutral pH ranges (pH 2.5 to 6.5). mdpi.com Within this range, the retention of divalent ions is pH-dependent, reflecting changes in the surface charge of the membrane. mdpi.com However, at higher pH values (pH 8-10), severe swelling can occur, indicating a significant increase in electrostatic repulsion between the polymer chains, which can compromise the structural integrity of the membrane. mdpi.com

The following table summarizes representative zeta potential values for different PSMA-based systems.

Table 1: Zeta Potential of Poly(Styrene-alt-Maleic Acid) Systems

System Zeta Potential (mV) Remarks
cSMA-PS Micelles -43.0 to -50.0 High negative charge from unmodified carboxyl groups. nih.gov

Electrochemical Performance Characterization

Studies on thermoset polymer films derived from styrene-maleic anhydride (SMA) copolymers coupled with triarylamine moieties have shown that modifying the polymer matrix can enhance electrochemical performance. acs.orgntu.edu.tw One effective strategy is an ionization approach, where the polyamic acid precursor is treated with a base like triethylamine. acs.org This creates carboxylate/triethylammonium complexes within the polymer matrix, which facilitates more efficient ion transport during redox processes. acs.org

This ionization, combined with strategies to enlarge the distance between polymer chains, leads to synergistic effects that improve the diffusion dynamics of electrolyte counterions within the polymer matrix. acs.orgntu.edu.tw This results in a significant increase in the diffusion rate of the counterion and enhanced ionic conductivity. acs.org For example, an ionized cross-linking film (iS3Ph) showed a higher ionic conductivity (6.78 × 10⁻⁷ S cm⁻¹) compared to its non-ionized counterpart (S3Ph, 6.51 × 10⁻⁷ S cm⁻¹). acs.orgntu.edu.tw Similarly, another ionized film, iS5Ph, exhibited a higher ionic conductivity (8.26 × 10⁻⁷ S cm⁻¹) than the non-ionized S5Ph version (7.44 × 10⁻⁷ S cm⁻¹). acs.org

These improvements in ionic transport translate directly to better performance in electrochromic devices, which exhibit faster switching speeds and higher coloration efficiency. acs.orgntu.edu.tw The enhanced electrochemical properties are crucial for developing high-performance materials for applications such as smart displays and energy systems. acs.org

The table below presents data on the ionic conductivity of different SMA-based polymer films.

Table 2: Ionic Conductivity of Modified Styrene-Maleic Anhydride Copolymer Films

Polymer Film Ionic Conductivity (S cm⁻¹) Remarks
L3Ph 6.27 × 10⁻⁷ Triphenylamine-based linear type polyimide. acs.org
S3Ph 6.51 × 10⁻⁷ Imide-type cross-linking polymer. acs.orgntu.edu.tw
iS3Ph 6.78 × 10⁻⁷ Ionized version of S3Ph, showing increased conductivity. acs.orgntu.edu.tw
S5Ph 7.44 × 10⁻⁷ Imide-type cross-linking polymer with larger interchain distance. acs.org

Solution Behavior and Self Assembly Phenomena of Poly Styrene Alt Maleic Acid Polyelectrolytes

Polyelectrolyte Characteristics in Aqueous Environments

The ionization state of the carboxylic acid groups on the maleic acid units is highly dependent on the solution's pH. nih.govmdpi.com The two carboxyl groups within a single maleic acid unit possess different dissociation constants (pKa values). nih.gov At low pH, the carboxylic acid groups are protonated and thus uncharged, leading to the dominance of hydrophobic interactions between the styrene (B11656) groups. This causes the polymer to adopt a compact, globular conformation to minimize the unfavorable contact between the hydrophobic styrene and water. acs.orgnih.gov

As the pH increases, the carboxylic acid groups begin to deprotonate, becoming negatively charged carboxylates. mdpi.com This process introduces electrostatic repulsion between adjacent ionized groups along the polymer backbone. acs.org The increasing intramolecular repulsion forces the polymer chain to overcome the hydrophobic attractions and adopt a more open and extended conformation. acs.orgnih.gov Molecular dynamics studies have confirmed that PSMA derivatives exhibit a compact structure at an acidic pH of 4.0 and transition to a more extended structure at a neutral pH of 7.0. nih.gov For many applications, a pH range of 7 to 8 is utilized, where the polymer exists in a random coil conformation, achieving an optimal balance between hydrophobic and electrostatic effects for interacting with other molecules, such as lipid membranes. nih.gov

The transition from a compact to an extended state is not always linear and can be influenced by the specific copolymer composition and the presence of other solutes. This pH-responsive behavior is a hallmark of PSMA and is fundamental to its application in various fields.

Table 1: Effect of pH on PSMA Conformation and Properties

pH RangeIonization State of Maleic AcidDominant InteractionPolymer Conformation
Low pH (e.g., < 4.0) Protonated (COOH), unchargedHydrophobicCompact, globular
Neutral to High pH (e.g., > 6.0) Deprotonated (COO⁻), negatively chargedElectrostatic RepulsionExtended, random coil

Electrostatic repulsion between the negatively charged carboxylate groups is the primary driver for the chain expansion observed at higher pH values. acs.org The extent of this expansion is mediated by the presence and concentration of counterions in the solution. The addition of salt screens the electrostatic repulsions between the carboxylate groups, which can lead to a more compact conformation. For instance, studies on PSMA modified with amino acids showed that the specific viscosity decreased as salt concentration increased, indicating a transition to a more compact structure due to this screening effect. nih.gov

In the presence of multivalent counterions, such as Mg²⁺ and Ca²⁺, more complex interactions occur. These divalent cations can act as bridges, chelating with the carboxylate functional groups. nih.gov This chelation can neutralize the polymer's charge and significantly reduce electrostatic repulsion, leading to the collapse of the polymer chain and, at certain concentrations, precipitation. nih.gov This strong interaction with divalent cations highlights the crucial role of electrostatic forces and counterion binding in modulating the solubility and structure of PSMA in aqueous environments.

PSMA demonstrates significant conformational flexibility, transitioning between different structural states in response to changes in its chemical environment. The most prominent stimuli are pH and ionic strength (salinity).

The pH-induced transition from a compact globule to an extended coil is a primary example of its responsive nature. mdpi.comnih.gov This transition is reversible and allows for dynamic control over the polymer's hydrodynamic volume and surface activity. For example, PSMA derivatives exhibit greater surface-active character at neutral pH compared to acidic pH due to the uncoiling of the polymer chain, which exposes more of both the hydrophobic styrene and hydrophilic carboxylate groups to the interface. nih.gov

Salinity also triggers conformational changes. Increasing the ionic strength of the solution screens the electrostatic repulsions along the polymer backbone, causing the extended chains to become more compact. nih.gov In the context of self-assembled structures like micelles, adding salt can cause the micelles to shrink. nih.gov At sufficiently high salt concentrations (e.g., exceeding 0.1 M), this can even lead to the flocculation of the shrunken micelles. nih.gov This sensitivity to ionic strength is a key characteristic of polyelectrolytes and is critical for understanding and controlling the behavior of PSMA in physiological or high-salt conditions.

Mechanisms of Self-Assembly in Aqueous Solutions

The amphiphilic nature of PSMA, possessing both hydrophobic styrene and hydrophilic maleic acid units, drives its self-assembly into organized nanoscale structures in aqueous media. nih.gov This process is a strategy to minimize the energetically unfavorable interactions between the hydrophobic segments and water.

In an aqueous solution, PSMA copolymers self-assemble to form polymeric micelles. nih.gov These structures consist of a core composed of the hydrophobic styrene blocks, shielded from the water by a corona of the hydrophilic, ionized maleic acid blocks. nih.gov The formation of these core-shell structures is a spontaneous process driven by the minimization of free energy.

The morphology of these micelles can vary. While often spherical, other shapes such as wormlike or rod-like structures have been observed. The final morphology is influenced by factors like pH, ionic strength, and copolymer concentration. For instance, one study using radiation-induced emulsion polymerization found that as the pH of a PSMA latex increased from 3 to 7, the shape of the aggregates changed from short-shuttle forms to long-rod structures. researchgate.net However, upon increasing the pH further to 10, the rod-like aggregates disappeared, indicating that the specific charge density and chain linearity at pH 7 were crucial for inducing this specific morphology. researchgate.net

The size of these self-assembled micelles typically falls within the nanometer range. Dynamic light scattering has shown mean particle sizes of 18–30 nm for certain PSMA micelles, depending on the specific type of PSMA and the molecules encapsulated within them. nih.gov The structure of these micelles is not static; they can swell with increasing pH as electrostatic repulsion in the corona increases, and they can shrink with the addition of salt. nih.gov At a pH above approximately 6.5, dissociation of the micelles can occur. nih.gov

Table 2: Influence of Environmental Factors on PSMA Micelle Structure

FactorObservationConsequenceReference(s)
Increasing pH (e.g., 2 to 6) Increased ionization of maleic acidSwelling of micelles nih.gov
Increasing pH (e.g., to 7) Increased chain linearityTransition from spherical to rod-like aggregates researchgate.net
Increasing Salinity Screening of electrostatic chargesShrinking of micelles, potential flocculation at high concentrations (>0.1 M) nih.gov

PSMA can form more complex micellar structures through electrostatic interactions with oppositely charged species. When PSMA interacts with divalent metal cations like Ca²⁺ or Mg²⁺, it can form hybrid polyionic complexes. nih.gov These interactions are driven by the chelation of the metal ions by the carboxylate groups of the maleic acid units. nih.gov

The formation of these complexes directs the polymer to adopt a collapsed coil conformation and can lead to self-assembly into micellar structures. acs.org For example, a block copolymer containing PSMA was shown to form micelles with average hydrodynamic diameters of around 24 nm when complexed with Mg²⁺. nih.gov These structures, often referred to as polyion complex micelles (PICMs), are stabilized by the electrostatic cross-linking provided by the multivalent counterions.

This complexation is highly sensitive to the concentration of the divalent cations. While low concentrations can induce the formation of stable complex micelles, higher concentrations can lead to charge neutralization and subsequent precipitation of the polymer. nih.gov The ability to form these complex micelles is significant for applications where the controlled association and dissociation of macromolecular structures are required.

Self-Assembly into Nanodiscs (SMA-Lipid Particles, SMALPs, Native Nanodiscs)

Poly(styrene-alt-maleic acid) copolymers, when introduced to a lipid environment, can spontaneously form disc-shaped nanoparticles known as SMA-Lipid Particles (SMALPs) or native nanodiscs. nih.govlibretexts.org These structures consist of a patch of lipid bilayer that is encapsulated by a "belt" of the SMA polymer, which wraps around the hydrophobic acyl chains of the lipids. acs.orglu.se This process allows for the extraction of membrane proteins directly from their native cellular membranes, preserving the surrounding lipid environment which is often crucial for their structure and function. mdpi.commemtein.com

The formation of SMALPs is a self-assembly process driven by the amphipathic nature of the SMA copolymer. acs.orglu.se The hydrophobic styrene units of the polymer are thought to intercalate into the lipid bilayer, while the hydrophilic maleic acid groups remain exposed to the aqueous solvent, thereby stabilizing the nanodisc structure. acs.orglu.se This detergent-free method of solubilizing membrane proteins represents a significant advantage over traditional techniques that often lead to protein denaturation. nih.gov

The typical diameter of these nanodiscs ranges from 9 to 12 nanometers. nih.govlibretexts.org However, the size can be influenced by various factors, including the polymer-to-lipid ratio and the specific characteristics of the polymer itself. nih.gov For instance, coarse-grained molecular dynamics simulations have shown that with a 150:1 lipid-to-polymer ratio, SMA copolymers can form nanodiscs with diameters ranging from 7 to 9 nm. nih.gov

The general mechanism of SMALP formation involves the insertion of the polymer's styrene groups into the lipid bilayer, which leads to the fracture of the membrane and the subsequent formation of discoidal structures. nih.gov The process can be conceptualized in stages: at low polymer concentrations, the SMA copolymer associates with the lipid vesicles; as the concentration increases, the vesicles become saturated, and nanodiscs begin to form; finally, at high polymer concentrations, the vesicles are completely solubilized into SMALPs. nih.gov

Table 1: General Characteristics of SMALPs

Property Description References
Structure Discoidal lipid bilayer patch surrounded by an SMA polymer belt. acs.orglu.se
Formation Spontaneous self-assembly of SMA and lipids. nih.gov
Typical Size 9-12 nm in diameter. nih.govlibretexts.org
Key Advantage Detergent-free solubilization of membrane proteins in their native lipid environment. mdpi.commemtein.com

Factors Governing Self-Assembled Structures

The self-assembly of poly(styrene-alt-maleic acid) into defined structures is a complex process influenced by several key factors. These include the architecture of the polymer itself, the ionic strength of the solution, and the thermodynamic and kinetic parameters of the assembly process.

Impact of Polymer Architecture (Block Length, Comonomer Ratio, Sequence Distribution)

The molecular architecture of the SMA copolymer plays a critical role in determining the properties and formation of self-assembled structures like SMALPs. acs.orglu.se Key architectural parameters include the polymer's molecular weight, the ratio of styrene to maleic acid comonomers, and the distribution of these monomers along the polymer chain. acs.orgresearchgate.net

Block Length and Molecular Weight: While some studies have suggested that varying the polymer chain length could influence nanodisc size, other research on RAFT-synthesized SMA polymers found no significant change in SMALP diameter for polymers with the same monomer ratio but different chain lengths. acs.org However, it is generally observed that low-molecular-weight polymers are more efficient at membrane insertion and solubilization. nih.gov

Sequence Distribution: The arrangement of the comonomers, whether alternating, random (statistical), or in blocks, significantly impacts the self-assembly process. acs.orglu.se For instance, a study comparing a statistical copolymer (coSMA) with a RAFT-synthesized copolymer having an alternating styrene-maleic acid block and a polystyrene tail (altSMA) revealed differences in the resulting nanodisc sizes. acs.orglu.se The more defined block-like architecture of altSMA, with its hydrophobic polystyrene tail, is thought to experience a stronger driving force to embed within a hydrophobic environment compared to the more randomly distributed coSMA. acs.org

Table 2: Influence of Polymer Architecture on SMALP Formation

Architectural Factor Impact on Self-Assembly References
Block Length/Molecular Weight Low MW polymers are more efficient at membrane solubilization. nih.gov
Comonomer Ratio (Styrene:Maleic Acid) Affects polymer hydrophobicity and can be used to tune nanodisc size. acs.orgmdpi.comnih.gov
Sequence Distribution The arrangement of monomers (alternating vs. statistical) influences the driving force for self-assembly and the resulting nanodisc size. acs.orglu.se

Role of Ionic Strength and Salt Effects

The ionic strength of the aqueous solution is a critical environmental factor that modulates the conformation and self-assembly of SMA polyelectrolytes. The maleic acid units of the polymer possess carboxyl groups that can be deprotonated, leading to negative charges along the polymer backbone. nih.gov

At low ionic strength, the electrostatic repulsion between these charged groups promotes a more extended polymer chain conformation. nih.gov Increasing the ionic strength by adding salt, such as sodium chloride, screens these electrostatic repulsions. libretexts.orgnih.gov This charge shielding allows the hydrophobic interactions between the styrene units to become more dominant, favoring a more collapsed or aggregated state of the polymer, which is conducive to membrane insertion and nanodisc formation. nih.gov

In fact, the absence of salt can inhibit the formation of SMALPs, particularly with anionic lipids, due to charge repulsion. libretexts.org Therefore, a certain level of ionic strength is often necessary for the efficient solubilization of membranes by SMA. libretexts.orgresearchgate.net Studies have shown that increasing the concentration of monovalent ions like NaCl can accelerate the formation of SMALPs and enhance the yield of protein extraction. nih.gov However, SMA copolymers are sensitive to divalent cations (e.g., Ca²⁺, Mg²⁺), which can cause the polymer to precipitate at elevated pH levels. researchgate.netsmalp.net

Thermodynamics and Kinetics of Self-Assembly Processes

The thermodynamics of this process can be described using a pseudophase model, similar to that used for surfactant-mediated lipid solubilization. acs.orgnih.gov This model outlines distinct stages of solubilization based on the polymer concentration, leading from intact vesicles to a mixture of vesicles and nanodiscs, and finally to fully formed nanodiscs. acs.orgnih.gov

The kinetics of SMALP formation are influenced by factors such as temperature and the type of lipid. nih.govnih.gov For example, solubilization is generally improved at elevated temperatures. nih.gov The saturation of the lipid acyl chains also plays a role; unsaturated lipids can be more difficult to solubilize due to increased lateral pressure within the membrane, which can hinder the insertion of the SMA polymer. nih.gov Furthermore, increasing the ionic strength has been shown to accelerate the kinetics of SMALP formation. nih.gov

Table 3: Thermodynamic and Kinetic Aspects of SMALP Formation

Aspect Key Findings References
Thermodynamics The primary driving force is the large favorable free energy change of the polymer upon insertion into the lipid environment. acs.org
Kinetics Accelerated by increased ionic strength and elevated temperatures. nih.gov
Lipid Influence Solubilization kinetics depend on lipid acyl chain saturation. nih.gov

Interfacial Phenomena and Surface Interactions of Poly Styrene Alt Maleic Acid Systems

Adsorption Behavior at Solid and Liquid Interfaces

The amphiphilic character of SMA drives its adsorption to a variety of interfaces, a phenomenon crucial for its application as a dispersing agent, coating, and in the formation of nanodiscs for membrane protein research. nih.govnih.gov The balance between hydrophobic interactions from the styrene (B11656) rings and electrostatic interactions from the ionized maleic acid groups determines the adsorption mechanism and the resulting molecular arrangement at the interface. nih.gov

As a polyelectrolyte, the adsorption of SMA onto solid surfaces is a complex process influenced by surface chemistry, solvent conditions, and the polymer's own properties. The maleic acid segments have been shown to facilitate strong, potentially covalent, bonding to surfaces like titanium dioxide (TiO2) and hydroxyapatite. researchgate.net This strong adsorption allows SMA to act as an efficient dispersant for these particles, enabling the formation of stable films through techniques like electrophoretic deposition. researchgate.net

The interaction is not limited to inorganic surfaces. SMA also adsorbs onto lipid-based surfaces, such as supported lipid bilayers (SLBs). nih.govresearchgate.net Studies using techniques like neutron reflectometry have observed the adsorption of SMA-stabilized phospholipid nanodiscs onto SLBs. nih.gov This process is not passive; it involves the dynamic exchange of both lipids and polymer chains between the nanodisc and the supported bilayer. nih.govresearchgate.net The extent and rate of this exchange and adsorption are dependent on the specific structure of the SMA copolymer used. nih.gov

At the air-water interface, SMA molecules reduce the surface tension of water, a behavior studied by techniques such as the Langmuir-Wilhelmy balance and the du Noüy tensiometer. researchgate.netacs.org Research indicates that SMA molecules adsorb at the air-water interface, where they are believed to adopt a two-dimensional coil conformation. acs.orgresearchgate.net An equilibrium exists between the polymer molecules dissolved in the bulk aqueous phase and those adsorbed at the interface. acs.org In dilute solutions, SMA can self-aggregate in the bulk solution, driven by strong attractive forces between the phenyl groups on the polymer backbone. researchgate.net

The behavior of SMA at liquid-liquid interfaces is fundamental to its role in emulsification and phase separation phenomena. researchgate.netnist.gov The amphiphilic nature of the copolymer allows it to position itself at the interface between two immiscible liquids, reducing the interfacial energy and stabilizing emulsions. researchgate.net This property is exploited in the formation of polyelectrolyte complexes, where the interfacial tension between a dilute aqueous phase and a denser, polymer-rich coacervate phase is a key parameter. nist.govresearchgate.net

The conformation of SMA in solution and at interfaces is a critical determinant of its function. In aqueous media, the polymer's conformation is a balance between the tendency of the hydrophobic styrene units to aggregate and collapse to minimize contact with water, and the electrostatic repulsion between the ionized maleic acid groups, which promotes an extended chain conformation. nih.govacs.org The degree of ionization, and thus the conformation, can be tuned by changing the pH. nih.govnih.gov

When SMA interacts with a phospholipid bilayer, a specific conformational change occurs. The hydrophobic styrene pendant groups intercalate into the hydrocarbon core of the bilayer, while the hydrophilic maleic acid carboxylate groups remain exposed to the aqueous environment, interacting with the lipid headgroups. nih.govacs.org This interaction can lead to the disruption of the membrane and the formation of nanodiscs, where a segment of the lipid bilayer is encapsulated by a "belt" of SMA polymer. nih.gov

In solution, SMA molecules can associate through a proposed "zipper-like" mechanism, forming macrocoils that can be significantly larger than a single polymer chain. acs.orgresearchgate.net At the air-water interface, these molecules are thought to arrange as 2D-coils. acs.org The adsorption process is dynamic, with evidence showing that polymer chains can embed within and exchange with lipid membranes, a process governed by factors like the net charge of the membrane. nih.gov

Interfacial Tension in Polyelectrolyte Systems

Interfacial tension is the measure of energy at the interface between two immiscible phases. numberanalytics.comnanoscience.com In systems containing polyelectrolytes like SMA, interfacial tension is a crucial property that governs phase stability, morphology, and the formation of complex structures. nist.govnumberanalytics.com

The interfacial tension in polyelectrolyte systems, which can be ultralow, is typically measured using sensitive force-based or optical methods. nist.govnanoscience.com Common techniques include:

Force Tensiometry : These methods directly measure the force exerted on a probe by the interface. nanoscience.com

Du Noüy Ring Method : Measures the force required to detach a platinum ring from the interface. researchgate.netnumberanalytics.comresearchgate.net

Wilhelmy Plate Method : Measures the force acting on a thin plate as it touches the interface. numberanalytics.comnanoscience.com

Optical Tensiometry (Axisymmetric Drop Shape Analysis) : These methods analyze the shape of a liquid drop or bubble to determine interfacial tension. nanoscience.com

Pendant Drop Method : The shape of a drop hanging from a needle is analyzed based on the Young-Laplace equation. researchgate.netnumberanalytics.com

Several factors significantly influence the interfacial tension in SMA and other polyelectrolyte systems. The ultralow interfacial tension typical of these systems is particularly sensitive to salt concentration and temperature. nist.gov The pH is also a critical factor due to the pH-responsive nature of SMA; changes in pH alter the charge density of the polymer, which in turn affects its interfacial activity and the resulting interfacial tension. mdpi.com Increasing the ionization of the maleic acid units generally promotes greater interaction with the aqueous phase, influencing how the polymer orients at an interface. nih.gov

Table 1: Factors Influencing Interfacial Tension in Poly(Styrene-alt-Maleic Acid) Systems
FactorInfluence on SMA SystemsUnderlying MechanismReferences
Salt ConcentrationAlters interfacial tension; high salt can screen charges, affecting polymer conformation and solubility.Addition of salt ions screens the electrostatic repulsion between charged groups on the polymer chain, leading to a more collapsed conformation and changes in interfacial activity. nist.gov
TemperatureAffects molecular motion and solubility, thereby influencing the energy of the interface.Changes in thermal energy affect the hydrophobic and electrostatic interactions, altering the equilibrium conformation and distribution of the polymer at the interface. nist.gov
pHStrongly influences interfacial tension by controlling the degree of ionization of the maleic acid groups.Lower pH protonates carboxyl groups, reducing charge and hydrophilicity. Higher pH increases ionization, promoting an extended, more hydrophilic conformation. This directly impacts surface activity. nih.govmdpi.com
Polymer Composition/StructureThe ratio of styrene to maleic acid and the polymer's topology (e.g., alternating vs. block) dictates its amphiphilicity and how it packs at an interface.Different structures result in varied hydrophobic/hydrophilic balances and steric effects, leading to different adsorption behaviors and interfacial energies. acs.org

Interfacial tension is a driving force in the phase separation of polyelectrolyte solutions. nist.gov In aqueous systems, SMA can be induced to precipitate and form a separate phase through a pH switch. mdpi.com This process, known as aqueous phase separation, is used to manufacture polymer membranes. By controlling the conditions of the phase separation, such as pH and polymer concentration, membranes with different porosities and functionalities can be designed. mdpi.com

The ability of SMA to modulate interfacial tension is also key to its role as a compatibilizer in polymer blends. When blended with immiscible polymers like polyamide 66 and polyphenylene ether, SMA can locate at the interface between the two phases, reducing interfacial tension and improving adhesion. mdpi.com This compatibilization prevents large-scale phase separation and leads to a finer, more stable morphology, which is critical for achieving desired mechanical properties in the final material. mdpi.com Furthermore, the interaction of SMA with lipids to form nanodiscs is a form of controlled phase separation, where the polymer encapsulates small domains of the lipid phase, preventing them from coalescing. nih.govacs.org The thermodynamics of this self-assembly process, which can be described by a phase diagram, is governed by the free energy changes associated with the polymer's interaction with the lipid interface. acs.org

Formation and Properties of Polyelectrolyte Multilayers

The formation of polyelectrolyte multilayers (PEMs) is a versatile technique for creating thin, functional films with controlled thickness and properties at the nanoscale. sigmaaldrich.com This process typically involves the layer-by-layer (LbL) self-assembly of oppositely charged polyelectrolytes onto a substrate. uni-muenster.deuni-muenster.de For systems involving poly(styrene-alt-maleic acid) (PSMA), its anionic nature, derived from the carboxylic acid groups on the maleic acid units, allows it to be paired with various polycations to build up these multilayered structures. researchgate.net

The fundamental principle driving the formation of PEMs is the overcompensation of charge at the surface with each deposited layer. sigmaaldrich.comuni-muenster.de Anionic PSMA adsorbs onto a positively charged surface, neutralizing and then reversing the surface charge. This newly negative surface then facilitates the adsorption of a subsequent polycation layer, and this alternating deposition process is repeated to achieve the desired number of layers and film thickness. uni-muenster.deuni-muenster.de

The properties of the resulting PSMA-based polyelectrolyte multilayers are not static but can be finely tuned by adjusting several experimental parameters during the assembly process. The growth of these films can exhibit different regimes; for instance, the thickness increment can be either linear, with each bilayer contributing a consistent thickness, or exponential, where later layers add more thickness than earlier ones. uni-muenster.de The latter often occurs when one of the polyelectrolytes can diffuse throughout the entire film, leading to a swelling of the structure with each deposition step. sigmaaldrich.com

The table below summarizes the influence of key parameters on the properties of polyelectrolyte multilayers.

Interactions with Nanoparticles and Colloids at Interfaces

Poly(styrene-alt-maleic acid) demonstrates significant utility in the stabilization and dispersion of nanoparticles and colloids at interfaces, owing to its amphiphilic nature and the presence of functional carboxylic acid groups. These characteristics allow PSMA to adsorb onto the surface of various particulate materials, modifying their surface properties and mediating their interaction with the surrounding medium.

Research has shown that PSMA can effectively facilitate the dispersion of inorganic nanoparticles. For instance, adsorbed PSMA enables the efficient dispersion of rutile (a crystalline form of titanium dioxide) in aqueous solutions. researchgate.net This interaction is strong enough to allow for the creation of composite films through techniques like electrophoretic deposition. researchgate.net Furthermore, PSMA can be used to co-disperse and co-deposit rutile with other materials, such as hydroxyapatite, to form advanced composite coatings. researchgate.net These coatings have shown potential for applications like enhancing the corrosion protection of metallic implants. researchgate.net

A prominent area of research is the use of PSMA to form nanodiscs with phospholipids, commonly referred to as styrene-maleic acid lipid particles (SMALPs). acs.orgnih.gov These self-assembled structures consist of a small patch of a lipid bilayer encapsulated by a "belt" of the PSMA polymer. bath.ac.uknih.gov SMALPs are of particular interest because they can solubilize and stabilize membrane proteins directly from their native cellular membranes without the need for traditional detergents. nih.gov The formation of these nanoparticles is a complex process influenced by factors such as the styrene-to-maleic acid ratio in the copolymer and the concentration of both the polymer and the lipid. acs.org The size of the resulting nanodiscs can be tuned by varying these parameters. acs.org

The interactions of these PSMA-stabilized nanoparticles at interfaces are dynamic. Studies have revealed that both the polymer and the lipids can be exchanged between nanodiscs and other lipid structures, such as vesicles or monolayers at an air-water interface. bath.ac.uknih.gov The extent of this exchange is influenced by the properties of the stabilizing polymer and the net charge of the interacting membrane. bath.ac.uknih.gov This dynamic nature highlights that the nanodiscs interact with their local environment, potentially depositing both polymer and lipid components onto surfaces. bath.ac.uknih.gov

The table below details the interactions of PSMA with various nanoparticles and colloids.

Polymer-Surfactant Complexation and Self-Assembly

The amphiphilic character of poly(styrene-alt-maleic acid), arising from the hydrophobic styrene units and the ionizable hydrophilic maleic acid units, drives its complexation with surfactants and its self-assembly into various ordered structures in aqueous solutions. nih.gov This behavior is particularly evident in its interactions with phospholipids, which are biological surfactants.

The self-assembly of PSMA with diacylphosphatidylcholines (a type of phospholipid) is a well-studied phenomenon that is highly dependent on environmental conditions such as pH and concentration. researchgate.net At neutral pH, the maleic acid groups are ionized, rendering the polymer chain a polyanion and promoting an extended conformation due to electrostatic repulsion. nih.gov This facilitates interaction with the headgroups of phospholipids, leading to the formation of nanostructures like nanodiscs or micelles. acs.orgrsc.org The hydrophobic styrene moieties interact favorably with the acyl chains of the lipids. nih.gov

The structure of the self-assembled aggregates can be controlled by external stimuli. For example, changes in pH and salinity can induce structural transitions in micelles formed from modified PSMA copolymers. nih.gov Increasing the pH can cause the micelles to swell and eventually dissociate above a certain pH value (e.g., pH 6.5 for SMA-Dopa52 micelles), while increasing salinity can cause the micelles to shrink. nih.gov The ability of PSMA to form these complexes is leveraged in the creation of nanodiscs, where the polymer encapsulates a lipid bilayer. bath.ac.uknih.govrsc.org The formation of these discoidal structures is a hallmark of PSMA's interaction with lipid surfactants and is thermodynamically favorable under specific polymer-to-lipid ratios. rsc.org

Beyond phospholipids, PSMA can also form complexes with other types of surfactants. The complexation and self-assembly are driven by a combination of electrostatic and hydrophobic interactions. For instance, PSMA has been used to create micellar structures for the encapsulation of photosensitizers like rose bengal and methylene (B1212753) blue through non-covalent interactions. nih.gov These self-assembled micelles, with sizes typically in the range of 18-30 nm, demonstrate the versatility of PSMA in forming core-shell structures where the hydrophobic core can host guest molecules. nih.gov The stability and release characteristics of these micelles are influenced by the nature of the interactions (e.g., ionic vs. hydrophobic) between the polymer and the encapsulated molecule. nih.gov

The table below summarizes the self-assembly behavior of PSMA systems.

Computational and Theoretical Investigations of Poly Styrene Alt Maleic Acid Systems

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Self-Assembly

Molecular dynamics (MD) simulations are a powerful tool for probing the time-dependent behavior of polymers at an atomistic or coarse-grained level. For PSMA, MD simulations have been instrumental in elucidating the mechanisms behind its self-assembly into micelles and nanodiscs, and its dynamic response to environmental cues like pH and salinity.

Simulations have shown that the self-assembly of amphiphilic random copolymers like PSMA into stable micelles is facilitated by moieties, such as dopamine, that increase adsorption at oil-water interfaces. wikipedia.orgnih.gov The structural transitions of these self-assembled micelles in response to changes in pH and salinity have been extensively studied, revealing that micelles shrink with increasing salinity and swell with increasing pH, eventually disassociating above a critical pH value (e.g., pH > 6.5). wikipedia.orgnih.gov These pH-dependent conformational changes are crucial for applications like drug delivery. A conformational analysis of poly(styrene-alt-maleic anhydride) at varying pH values showed that strong internal hydrogen bonding at intermediate pH induces a more linear chain conformation, which can explain the observed association among chains. acs.org

The dynamic self-assembly process is critical for forming structures like Styrene-Maleic Acid Lipid Particles (SMALPs), which are used to solubilize membrane proteins. MD simulations can reveal the atomic-level interactions between the polymer, lipids, and the protein, explaining how the polymer belt stabilizes the nanodisc structure. mdpi.com Furthermore, simulations of polylactide (PLA)-poly(butylene succinate) (PBS) copolymers, a related system, have demonstrated that the molecular architecture (e.g., diblock vs. graft copolymers) significantly impacts compatibilization efficiency and the mechanical properties of polymer blends. nih.gov Such insights are transferable to understanding how PSMA-based block copolymers might behave in similar blend applications.

Table 1: Key Findings from MD Simulations of PSMA and Related Systems
Simulation FocusKey FindingsSignificanceReferences
Self-Assembly of SMA-Dopa CopolymersDopamine modification enhances self-assembly into stable micelles. Micelle structure is highly responsive to pH and salinity.Demonstrates tunability of micellar properties for emulsification and delivery applications. wikipedia.orgnih.gov
pH-Dependent ConformationInternal hydrogen bonds at intermediate pH lead to a more linear and rigid polymer chain conformation, promoting inter-chain association.Explains the mechanism behind pH-induced self-assembly and aggregation. acs.org
SMALP Nanodisc FormationThe polymer's styrene-to-maleic acid ratio and concentration influence the size and stability of nanodiscs formed with lipids.Provides guidelines for designing SMALPs for membrane protein research. mdpi.com
Copolymer Architecture in BlendsLinear diblock copolymers show better compatibilization and tensile strength in immiscible blends compared to graft copolymers.Informs the design of effective copolymer compatibilizers for material science. nih.gov

Density Functional Theory (DFT) and Quantum Theory of Atoms in Molecules (QTAIM) for Electronic and Structural Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly useful for understanding the geometry, reactivity, and non-covalent interactions of molecules. When combined with the Quantum Theory of Atoms in Molecules (QTAIM), it provides deep insights into the nature of chemical bonds, including hydrogen bonds, which are critical in PSMA systems.

Studies using DFT have evaluated the intermolecular interactions between PSMA and water molecules, which is crucial for its application in aqueous environments. acs.orgnih.gov By calculating the interaction energies of PSMA-(H₂O)n complexes (where n is the number of water molecules), researchers have quantified the stability of these systems. For instance, the interaction energy for a PSMA–(H₂O)₅ complex was found to be -56.66 kcal/mol, indicating a strong hydrogen bond interaction. acs.org QTAIM analysis further characterizes these interactions, with one study showing a hydrogen bonding energy (EHB) value of –14.95 kcal/mol for a specific strong interaction within the complex. acs.org

These computational approaches also reveal how the electronic properties of the PSMA-water complex change with hydration. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) decreases as more water molecules are added, suggesting that the complex becomes more reactive. acs.org DFT has also been successfully used to analyze various radical polymerization processes, which is relevant to the synthesis of PSMA. mdpi.com

Table 2: Insights from DFT and QTAIM Investigations of PSMA
Investigated PropertyMethodologyKey FindingReference
PSMA-Water Interaction EnergyDFT (B3LYP/6-311G**)The PSMA–(H₂O)₅ complex has a high interaction energy of –56.66 kcal/mol, indicating strong hydrogen bonding. acs.org
Hydrogen Bond CharacterizationQTAIMConfirmed strong hydrogen bonding, with a calculated EHB of –14.95 kcal/mol for the primary interaction site in the PSMA–(H₂O)₅ complex. acs.org
Electronic ReactivityDFT (HOMO-LUMO gap)The HOMO-LUMO energy gap decreases with an increasing number of water molecules, indicating increased reactivity of the hydrated complex. acs.org
Radical CopolymerizationDFTCalculated activation barriers for monomer addition steps, explaining the alternating tendency in the copolymerization of maleic anhydride (B1165640) and olefins. mdpi.com

Field-Theoretic Simulations (FTS) and Self-Consistent Field Theory (SCFT) for Polymer Melts, Solutions, and Block Copolymers

Field-theoretic simulations (FTS) and self-consistent field theory (SCFT) are advanced statistical mechanics frameworks for studying the thermodynamics and phase behavior of multi-component polymer systems, such as block copolymers and polyelectrolyte solutions. wikipedia.org SCFT provides a mean-field description, which is highly effective for predicting the equilibrium, ordered phases of block copolymers. acs.org FTS builds upon this by incorporating fluctuation effects, which are crucial for understanding behavior near phase transitions. arxiv.org

While specific FTS or SCFT studies focusing exclusively on the "Sodium; furan-2,5-dione; styrene" system are not prominent in the literature, the principles from studies on similar systems are directly applicable. For instance, SCFT has been extensively applied to diblock polyelectrolytes, which share key features with PSMA-based block copolymers. youtube.com These simulations can predict the formation of various microphase-separated structures (e.g., lamellae, cylinders, spheres) based on parameters like block composition, chain length, and the Flory-Huggins interaction parameter (χ). acs.orgnih.govnih.gov

For polyelectrolyte systems, SCFT is typically combined with the Poisson-Boltzmann equation to account for electrostatic interactions, allowing for the prediction of structures in solution. youtube.com FTS is particularly powerful for capturing the influence of composition fluctuations on the phase behavior of polymer melts and solutions, which can be significant for polyelectrolytes where electrostatic interactions are long-ranged. nih.gov These methods are invaluable for the rational design of PSMA-based block copolymers for applications requiring precise control over nanoscale morphology. acs.org

Application of Scaling Theories and Mean-Field Models to Polyelectrolyte Behavior

Scaling theories, pioneered by de Gennes, provide a framework for understanding the universal properties of polymer solutions by describing how physical quantities (like viscosity or chain size) scale with parameters such as concentration and molecular weight. acs.org For polyelectrolytes like PSMA, these theories are essential for describing their unique behavior in solution, which is dominated by long-range electrostatic interactions. acs.org

In dilute, salt-free solutions, electrostatic repulsion between the charged maleic acid groups causes the PSMA chain to adopt a more extended, rod-like conformation compared to a neutral polymer. nih.gov Scaling theory predicts how the chain dimensions and solution viscosity change across different concentration regimes (dilute, semi-dilute unentangled, and entangled). For example, in the semi-dilute unentangled regime, the viscosity of salt-free polyelectrolyte solutions is predicted to scale with the square root of the polymer concentration (η ~ c1/2), a relationship known as the Fuoss law. acs.org

Mean-field models, which form the basis of SCFT, are also used to describe polyelectrolyte behavior. nih.gov These models approximate the complex interactions experienced by a single chain with an average field created by all other chains. While powerful, standard mean-field arguments can sometimes fail for polyelectrolyte solutions due to strong correlations and counter-ion condensation effects, necessitating more advanced theoretical treatments that account for these phenomena. acs.org

Modeling of Polymer-Solvent Interactions and Hydration Shells

The interaction of PSMA with its solvent, particularly water, is fundamental to its solubility, conformation, and function. Computational modeling provides a detailed picture of these interactions, from the specific binding sites of water molecules to the structure and dynamics of the surrounding hydration shell.

Atomistic simulations, such as the MD and DFT methods discussed previously, are central to this modeling. acs.org These simulations can map the radial distribution functions (RDFs) of water molecules around specific chemical groups on the polymer, such as the carboxylate and styrene (B11656) units. This reveals the structure of the hydration shells, showing that water molecules are more ordered and have slower dynamics in the immediate vicinity of the polymer compared to bulk water. nih.gov

DFT calculations have shown that the carboxyl groups in PSMA are primary sites for hydrogen bonding with water, and these interactions are strong and cooperative. acs.org Modeling has also revealed that the conformation of the PSMA chain itself is a result of the interplay between hydrophobic interactions (styrene aggregation) and electrostatic repulsion (maleic acid ionization), which are both mediated by the solvent. nih.gov In a collapsed coil conformation, hydrophobic styrene units are shielded from water, while in an extended conformation at high pH, the charged maleic acid groups are solvated. nih.gov Understanding the hydration shell is critical, as it mediates the interaction of PSMA with other molecules, including lipids in SMALPs and encapsulated drugs in micelles. nih.gov

Advanced Research Applications and Functional Materials Development

Polymer Nanocomposites and Hybrid Materials

SMA copolymers are instrumental in the creation of polymer nanocomposites, where the inclusion of nanofillers within the polymer matrix leads to materials with significantly enhanced properties. The copolymer can act as a compatibilizer, a matrix component, or a surface modifier to improve the interface between the organic polymer and inorganic nanoparticles.

In situ polymerization is a powerful technique for producing polymer-clay nanocomposites with superior nanoparticle dispersion. scispace.com This method involves polymerizing the monomers, such as styrene (B11656), in the presence of the nanofiller. scispace.comresearchgate.net For SMA-based nanocomposites, this can involve the polymerization of styrene and maleic anhydride (B1165640) monomers directly within the galleries of organophilically modified clays. researchgate.net This process is favored as it tends to promote the formation of exfoliated structures, where the individual clay layers are separated and uniformly distributed throughout the polymer matrix. scispace.comresearchgate.net

The process typically begins with the modification of the clay, such as montmorillonite (B579905), to make it more compatible with the organic monomers. scispace.comresearchgate.net This is often achieved by exchanging the inorganic cations in the clay galleries with organic cations like cetyltrimethylammonium bromide, rendering the clay organophilic. scispace.comresearchgate.net Subsequently, the styrene monomer is dispersed with the modified clay, and the polymerization is initiated, often using a catalyst like benzoyl peroxide. researchgate.net This method allows the polymer chains to grow between and around the clay platelets, leading to a high degree of exfoliation or intercalation. researchgate.net Transmission electron microscopy (TEM) analysis has confirmed that at lower clay loadings (e.g., 3 wt%), the clay layers can be partially exfoliated, while at higher concentrations (5 and 7 wt%), intercalated structures are more common. researchgate.net

Directly grafting SMA copolymers onto the surface of nanoparticles is another effective strategy to enhance compatibility and dispersion within a polymer matrix. scirp.orgiku.edu.tr This surface modification is typically achieved through an esterification reaction between the anhydride groups of the SMA copolymer and the hydroxyl groups present on the surface of nanoclays like halloysite (B83129) nanotubes (HNT) and sepiolite (B1149698). scirp.orgiku.edu.tr

The success of this grafting has been confirmed by various analytical techniques, including Fourier transform infrared spectroscopy (FTIR), X-ray diffraction (XRD), and thermal gravimetric analysis (TGA). scirp.orgiku.edu.tr TGA results have shown that SMA copolymers can be grafted onto nanoclay surfaces in amounts ranging from 15 to 43 wt.%, depending on the type of nanoclay and the specific SMA copolymer used. scirp.orgiku.edu.trresearchgate.net This modification makes the nanoclays more hydrophobic, which improves their miscibility with a polymer matrix like polystyrene and can eliminate the need for additional compatibilizers. scirp.orgiku.edu.trmatec-conferences.org

The table below summarizes the grafting efficiency of two different SMA copolymers on Halloysite Nanotubes (HNT) and Sepiolite (SEP) as determined by TGA.

NanoclaySMA CopolymerGrafted SMA (wt.%)Char Residue at 700°C (wt.%)
HNTSMA-10004045
HNTSMA-EF401663
SEPSMA-10004343 (at 900°C)
SEPSMA-EF401558 (at 900°C)

Data sourced from thermal gravimetric analysis of modified nanoclays. scirp.org

The incorporation of SMA-modified nanoclays into polymer matrices significantly influences the resulting nanocomposite's mechanical and thermal properties. mdpi.com The improved dispersion and interfacial adhesion between the filler and the matrix lead to enhanced performance characteristics.

Thermal Properties: SMA-based nanocomposites consistently show a significant improvement in thermal stability compared to the pure copolymer. researchgate.net Thermogravimetric analysis (TGA) of SMA/montmorillonite nanocomposites indicates an enhanced degradation temperature. researchgate.net Similarly, polystyrene nanocomposites prepared with maleic anhydride-modified clay exhibit an increase in the onset and mid-point temperature of degradation. marquette.edu The glass transition temperature (Tg) of polystyrene can also be increased by adding nanoclay and an SMA compatibilizer, with one study noting an increase from 91°C for neat polystyrene to 101°C for a nanocomposite. researchgate.net

Mechanical Properties: The addition of SMA as a coupling agent in wood-plastic composites (WPC) has been shown to improve the compatibility between hydrophilic wood flour and the hydrophobic polystyrene matrix. unirioja.es This results in increased mechanical properties, with flexural and impact strengths of SMA-treated composites showing an increase compared to untreated composites. unirioja.es The optimal performance is often achieved at low concentrations of SMA, around 2 wt.%. unirioja.es In polylactide (PLA) blends, SMA acts as a compatibilizer, improving the interfacial binding force and leading to a 61.7% increase in tensile strength compared to the binary blend without SMA. nih.gov

The table below shows the effect of an SMA compatibilizer on the glass transition temperature of polystyrene/clay nanocomposites.

Sample Composition (Polystyrene/SMA/Clay wt.%)Glass Transition Temperature (Tg) (°C)
100/0/0 (Neat Polystyrene)91
95/0/596
90/5/5101
85/10/5100
80/15/589

Data sourced from Differential Scanning Calorimetry (DSC) scans. researchgate.net

Dispersion and Stabilization Technologies

The sodium salt of SMA is widely utilized as a high-performance dispersing agent in various industrial applications, including inks, coatings, and other particulate systems. nih.govwikipedia.org Its effectiveness stems from its amphiphilic structure, which allows it to adsorb onto particle surfaces and provide stabilization in a liquid medium.

SMA copolymers function as polymeric dispersants, which stabilize particulate systems primarily through a steric stabilization mechanism. uniqchem.com The polymer consists of anchor groups, which have a strong affinity for and adsorb onto the particle surface, and polymeric chains that extend into the medium, providing a steric barrier that prevents particles from approaching each other and agglomerating. uniqchem.com

For Carbon Black: The hydrophobic styrene units of the SMA copolymer adsorb onto the non-polar surface of carbon black particles. epa.govmdpi.com The hydrophilic maleic acid (or its salt) segments extend into the aqueous medium, providing electrostatic and steric stabilization. epa.govmdpi.com This leads to a stable dispersion of fine carbon black particles, which is crucial for the quality of inks and coatings. epa.gov Studies have shown that alkali-modified SMA copolymers with a 1:1 molar ratio of styrene to maleic anhydride exhibit the best dispersion for carbon black particles. epa.gov The molecular structure of the SMA, such as having a higher styrene content, can lead to more stable adsorption on the carbon black surface and a more uniform particle size distribution. mdpi.com

For Nano-SiO2: In aqueous systems, modified SMA copolymers can effectively disperse nano-silica. researchgate.net The mechanism involves the formation of hydrogen bonds between amino groups in modified SMA dispersants and the hydroxyl groups on the surface of the silica (B1680970) nanoparticles. researchgate.net This adsorption allows the dispersant to create both steric hindrance and electrostatic repulsion between the nanoparticles, preventing aggregation and improving the dispersion's stability. researchgate.net

The process of dispersion involves three key stages: wetting the pigment agglomerates, breaking down these agglomerates into primary particles, and maintaining the separation of these particles to prevent flocculation. pcimag.com SMA-based dispersants are effective in all three stages, ensuring long-term stability and preventing issues like gelling or loss of color in the final product. pcimag.com

The primary role of SMA as a dispersant is to prevent flocculation and ensure long-term colloidal stability. epa.gov By adsorbing onto particle surfaces, the copolymer creates a repulsive barrier that overcomes the van der Waals attractive forces between particles. This barrier can be electrostatic, due to the charged carboxylate groups, and/or steric, due to the bulky polymer chains extending into the solvent. uniqchem.com

The addition of alkali-modified SMA to a carbon black dispersion significantly improves the stability of the system, as evidenced by a remarkable decrease in the percentage of settling solids compared to a system without the dispersant. epa.gov However, the stability of SMA-stabilized systems can be sensitive to environmental conditions. For instance, at elevated pH, SMA can become sensitive to divalent cations, which can cause the polymer itself to aggregate. researchgate.net Furthermore, achieving stable dispersions often requires a high ionic strength (100-500 mM of monovalent ions) to screen interparticle repulsion forces. researchgate.net The careful design of the SMA copolymer structure and formulation conditions is therefore crucial for optimizing colloidal stability and preventing flocculation in practical applications.

Biomaterials and Bio-Interactions (Focus on Fundamental Mechanisms)

The copolymer of sodium; furan-2,5-dione; styrene, commonly known as styrene-maleic acid (SMA), is an amphiphilic polymer that has garnered significant attention in biomaterials science. Its unique ability to interact with and manipulate biological structures at the nanoscale, particularly lipid membranes, has paved the way for advanced research applications. This section will delve into the fundamental mechanisms governing these interactions, from membrane solubilization to the development of functional materials for environmental and biomedical purposes.

Solubilization of Lipid Membranes and Membrane Proteins for Structural and Functional Studies

The use of styrene-maleic acid copolymers for the detergent-free solubilization of lipid membranes represents a significant advancement in membrane protein research. nih.govbiomembranes.nl Unlike traditional detergents that strip away the native lipid environment, which can lead to protein misfolding and aggregation, SMA copolymers can extract membrane proteins while preserving a patch of the native lipid bilayer around them. nih.govbiomembranes.nlbham.ac.uk This process results in the formation of nanometer-sized, water-soluble discs, often referred to as SMA lipid particles (SMALPs) or native nanodiscs. mdpi.comnih.gov

The solubilization mechanism is primarily driven by the hydrophobic effect. memtein.com The amphipathic nature of the SMA polymer, with its hydrophobic styrene groups and hydrophilic maleic acid groups, allows it to insert into the lipid bilayer. nih.govbiomembranes.nl The current model suggests that the styrene moieties insert into the hydrophobic core of the lipid bilayer, leading to membrane fragmentation. nih.govnih.gov The polymer then wraps around a small patch of the bilayer, encapsulating lipids and any embedded membrane proteins into a disc-like structure. nih.govmdpi.com This approach offers the advantage of studying membrane proteins in a more native-like lipid environment, which is crucial for preserving their structure and function. biomembranes.nlbham.ac.uk

The efficiency of membrane solubilization is influenced by several factors, including the polymer's molecular weight and the ratio of styrene to maleic acid. bham.ac.uknih.gov Studies have shown that SMA copolymers with a styrene-to-maleic acid ratio of 2:1 or 3:1 are particularly effective. bham.ac.uk Research investigating the role of polymer length has demonstrated that lower molecular weight SMA fractions are more efficient at inserting into and solubilizing lipid vesicles. nih.govmemtein.com This is attributed to the steric hindrance of longer polymers, which makes it more difficult for them to cover a large membrane area and achieve full insertion of their hydrophobic groups. nih.gov

Several physical properties of the lipid bilayer also play a role in the kinetics of solubilization. Factors such as increased membrane fluidity, reduced thickness, decreased lateral chain pressure, and low surface charge density can promote the speed and yield of vesicle solubilization by SMA. memtein.com

Nanodisc Formation and Characterization

The spontaneous formation of nanodiscs when SMA copolymers are introduced to biological membranes is a key feature of this technology. mdpi.com These nanodiscs are typically around 10 nm in diameter and consist of a lipid bilayer core encircled by the SMA polymer belt. mdpi.com

The process begins with the SMA copolymer, which initially exists in a compact, globular form in solution, shielding its hydrophobic styrene units from the aqueous environment. nih.gov Upon encountering lipid vesicles, the polymer undergoes a conformational change. nih.gov The styrene units insert into the hydrophobic core of the bilayer, causing fractures in the membrane. nih.govresearchgate.net This leads to the formation of discoidal structures where the polymer belt stabilizes the exposed hydrophobic edges of the lipid bilayer patch. nih.govmemtein.com

Characterization of these nanodiscs is performed using a variety of biophysical techniques. Electron microscopy and dynamic light scattering are used to confirm the presence and size of the nanodiscs. nih.govmemtein.com Small-angle X-ray scattering (SAXS) provides detailed in-situ nanostructural information, helping to elucidate the molecular pathways involved in the transformation of lipid vesicles into nanodiscs. nih.govresearchgate.net These studies have revealed that the final structure of the nanodiscs can be influenced by factors such as temperature, lipid type, and the concentration of the copolymer. nih.gov

While nanodiscs formed with different molecular weight SMA fractions are generally of a similar size, their stability can vary. nih.gov Nanodiscs bounded by higher molecular weight SMA polymers have been shown to be more stable, exhibiting a better retention of the native lipid thermotropic properties and slower lipid exchange rates. nih.govmemtein.com

Parameter Influence on Nanodisc Formation and Properties Supporting Evidence
SMA Molecular Weight Lower molecular weight SMA is more efficient at solubilization, but higher molecular weight SMA forms more stable nanodiscs. nih.govStudies comparing SMA fractions show faster solubilization kinetics with low-Mn polymers, while high-Mn polymers result in nanodiscs with slower lipid exchange. nih.gov
Styrene:Maleic Acid Ratio Ratios of 2:1 and 3:1 are optimal for membrane protein extraction. bham.ac.ukExperiments with various membrane proteins showed effective extraction with these ratios. bham.ac.uk
Lipid Composition Bilayer properties like fluidity, thickness, and charge affect solubilization kinetics. memtein.comSystematic studies using model membranes demonstrated that thinner and more fluid membranes are solubilized more rapidly. memtein.com
Temperature Affects the solubilization limits and final disc structures. nih.govSAXS studies showed temperature-dependent structural changes during nanodisc formation. nih.gov

Encapsulation Procedures and Microcapsule Formation

The reactivity of the maleic anhydride moiety in the precursor polymer, styrene-maleic anhydride (SMAnh), allows for its use in various microencapsulation procedures. mcmaster.cawikipedia.orgcore.ac.uk One prominent method is interfacial encapsulation, which involves the cross-linking reaction between an oil-soluble SMAnh copolymer and a water-soluble polyamine. mcmaster.camcmaster.ca

In this process, an oil phase containing the SMAnh copolymer is dispersed in a continuous aqueous phase to form an emulsion. A polyamine is then added to the aqueous phase, and the reaction occurs at the oil-water interface. The amine groups of the polyamine react with the anhydride groups of the copolymer, forming a solid polymer wall around the oil droplets and creating microcapsules. mcmaster.ca The reaction is typically fast, occurring within minutes. mcmaster.ca

The morphology of the resulting microcapsules can be controlled by several factors:

Polymer/Core-Solvent Interactions: The choice of the oil (core solvent) and its interaction with the polymer are critical. For instance, increasing the volume fraction of a hydrophobic non-solvent can lead to a transition from a matrix-like internal structure to hollow particles. mcmaster.ca

Rate of Amine Addition: A slower rate of polyamine addition can also influence the capsule morphology, favoring the formation of hollow structures. mcmaster.ca

Polymer Loading, Type, and Molecular Weight: The concentration of the SMAnh copolymer, its specific chemical structure, and its molecular weight all have an effect on the final morphology of the microcapsules. mcmaster.camcmaster.ca

Another approach involves the hydrolysis of tert-butyl styrene-maleic anhydride copolymers to produce non-cross-linked microcapsules. mcmaster.ca Additionally, hybrid microcapsules can be synthesized. For example, hybrid poly(styrene-co-maleic anhydride)–SiO2 microcapsules have been created by cross-linking amine-functionalized silica particles that stabilize an inverse Pickering emulsion with the SMAnh copolymer at the interface. rsc.org Complex coacervation using gelatin and hydrolyzed SMA has also been employed to prepare stable, uniform, and spherical microcapsules with a compact membrane structure. researchgate.net

Development of Adsorbents for Environmental Remediation (e.g., Dye Adsorption)

Modified styrene-maleic anhydride copolymers have shown significant promise as high-performance adsorbents for environmental remediation, particularly for the removal of dyes and heavy metal cations from aqueous solutions. mdpi.comnih.govsapub.org The presence of the reactive maleic anhydride group allows for straightforward chemical modification to introduce specific functional groups that can bind to pollutants. core.ac.uksapub.org

For the adsorption of anionic dyes, SMAnh can be grafted with polymers rich in amine groups, such as polyethyleneimine (PEI). mdpi.comnih.gov This is achieved through an amidation reaction where the primary and secondary amines of PEI react with the anhydride ring of the copolymer. The resulting adsorbent, PEI-SMA, exhibits a high density of positive charges at low pH, making it highly effective for adsorbing negatively charged anionic dyes. mdpi.com

The adsorption mechanism for a dye like Reactive Black 5 (RB5) onto PEI-SMA is a synergistic effect of:

Electrostatic Interaction: The primary driving force, especially at low pH where the amine groups are protonated. mdpi.comnih.gov

Hydrogen Bonding: Interactions between the dye molecules and the functional groups on the adsorbent surface. mdpi.comnih.gov

π-π Interaction: Stacking interactions between the aromatic rings of the dye and the styrene units of the copolymer. mdpi.comnih.gov

Studies have demonstrated that such adsorbents can have exceptionally high adsorption capacities. For example, PEI-SMA has shown a maximum adsorption capacity of 1749.19 mg/g for RB5 at pH 2. mdpi.comnih.gov The adsorption process often follows the Langmuir isotherm model, suggesting monolayer chemisorption. mdpi.comnih.gov

Similarly, SMA has been modified with diamine derivatives to create adsorbents for the uptake of toxic metal cations like Cd(II), Cu(II), and Pb(II). sapub.org The introduction of chelating amine groups enhances the polymer's ability to bind with these metal ions. The adsorption process is influenced by factors such as pH, initial metal ion concentration, and contact time. sapub.org

Adsorbent Target Pollutant Adsorption Capacity Key Adsorption Mechanisms
PEI-grafted SMA (PEI-SMA)Anionic Dye (Reactive Black 5)1749.19 mg/g (at pH 2) mdpi.comnih.govElectrostatic interaction, hydrogen bonding, π-π interaction mdpi.comnih.gov
Diamine-modified SMAMetal Cations (Cd, Cu, Pb)Not specifiedChelation, influenced by pH and concentration sapub.org
Multiwalled Carbon Nanotubes & Poly(Acrylonitrile-styrene)/Activated CarbonAnionic Dye (Reactive Red 35)256.41 mg/g (MWCNTs), 30.30 mg/g (P(AN-co-St)/AC) mdpi.comPhysisorption, influenced by pH and temperature mdpi.com

Polymer-Based Systems as Antimicrobial Agents (Mechanism of Action)

Styrene-maleic anhydride copolymers can be chemically modified to serve as platforms for creating potent antimicrobial agents. researchgate.net The anhydride units are reactive towards nucleophiles like amino and hydroxy groups, allowing for the covalent attachment of molecules with known antimicrobial properties or the introduction of functionalities that mimic natural antimicrobial peptides. researchgate.net

One strategy involves modifying the copolymer by grafting it with molecules like 3-(dimethylamino)-1-propylamine (DMAPA). The resulting polymer can then be quaternized, for example with methyl iodide or dodecyl iodide, to yield polycationic copolymers. dntb.gov.ua These cationic polymers are designed to mimic the amphiphilic structure of antimicrobial peptides, which have both cationic and hydrophobic regions.

The primary mechanism of action for these polycationic systems is believed to be the disruption of the bacterial cell membrane. The positively charged groups on the polymer interact electrostatically with the negatively charged components of the bacterial cell wall and membrane (such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria). This initial binding is followed by the insertion of hydrophobic segments of the polymer (like the styrene units or attached alkyl chains) into the lipid bilayer. This insertion disrupts the membrane's structural integrity, leading to increased permeability, leakage of essential cytoplasmic contents, and ultimately, cell death.

The antimicrobial properties of maleic anhydride copolymers have been investigated for several decades, with a focus on understanding the influence of parameters like molecular weight and charge distribution on their bactericidal mechanism. researchgate.net By conjugating antibiotics to maleic anhydride-derived copolymers, it is possible to create polymer-drug conjugates that acquire the bactericidal effect of the attached drug, potentially with enhanced stability and activity profiles. mdpi.com

Principles of Polymer-Based Drug and Protein Delivery Systems (excluding clinical data)

The unique properties of styrene-maleic acid copolymers make them a versatile platform for the development of drug and protein delivery systems. The fundamental principle lies in their ability to encapsulate or conjugate with therapeutic molecules, thereby modifying their solubility, stability, and biodistribution.

Nanodiscs as Delivery Vehicles: SMA nanodiscs, formed by the self-assembly of the copolymer with phospholipids, can serve as carriers for hydrophobic drugs. nih.gov The lipid bilayer core of the nanodisc provides a suitable environment to solubilize poorly water-soluble drug molecules, effectively creating a nanoscale drug delivery system. This approach can enhance the aqueous dispersibility of hydrophobic compounds, which is a significant challenge in pharmaceutical formulation. The polymer belt provides a hydrophilic shell, rendering the entire particle water-soluble.

Polymer-Drug Conjugates: The maleic anhydride precursor (SMAnh) or the hydrolyzed SMA can be used to form polymer-drug conjugates. The anhydride or carboxylic acid groups can be reacted with functional groups (e.g., amino or hydroxyl groups) on drug molecules to form covalent linkages. nih.govmdpi.com This conjugation strategy has several potential benefits:

Improved Pharmacokinetics: Attaching a drug to a polymer can increase its hydrodynamic size, which can reduce its clearance by the kidneys and prolong its circulation time in the body.

Enhanced Stability: The polymer can protect the conjugated drug from enzymatic degradation, improving its stability. mdpi.com

Targeted Delivery: While not an inherent property, the polymer backbone can be further functionalized with targeting ligands (e.g., antibodies or peptides) to direct the conjugate to specific cells or tissues.

The release of the drug from the conjugate can be engineered to occur under specific physiological conditions, for example, through the hydrolysis of a labile linker in the acidic environment of a tumor or within the lysosome of a cell. The development of these systems builds on a long history of using SMA copolymers as conjugates for drugs, particularly in cancer therapy research. nih.gov

Compatibilizers and Adhesion Promoters in Polymer Blends

Styrene-maleic anhydride (SMA) copolymers are extensively utilized as compatibilizers and adhesion promoters in immiscible polymer blends. mdpi.comaurorium.com Their effectiveness stems from the reactive maleic anhydride groups and the styrene segments, which can interact with or exhibit affinity for different polymer phases. mdpi.com The maleic anhydride moieties can react with functional groups like amine or hydroxyl end-groups present in polymers such as polyamides (PA) and polyesters, forming covalent bonds at the interface. mdpi.comnih.gov Simultaneously, the styrene segments of the SMA copolymer are miscible with styrenic polymers like polystyrene (PS) and acrylonitrile butadiene styrene (ABS), as well as poly (phenylene ether) (PPE), through physical interactions like chain entanglements. mdpi.comaurorium.comspecialchem.com This dual functionality allows SMA to act as a bridge between otherwise incompatible polymers, reducing interfacial tension and improving the adhesion between the phases. aurorium.com

The addition of SMA to polymer blends leads to a finer and more stable morphology, preventing the coalescence of the dispersed phase. mdpi.com This results in enhanced mechanical properties, including increased tensile strength, elongation at break, and impact strength. mdpi.comnih.govresearchgate.net The concentration of maleic anhydride in the SMA copolymer is a critical factor influencing its compatibilization efficiency. A lower maleic anhydride content generally ensures good miscibility with the non-polar polymer phase, while a higher content promotes strong reactions with the polar polymer phase. mdpi.commdpi.com The optimal maleic anhydride concentration and the amount of SMA added depend on the specific polymer blend system. mdpi.commdpi.com

For instance, in Polyamide 66 (PA66)/Poly(phenylene ether) (PPE) blends, SMA copolymers strengthen the interfacial interaction, leading to improved morphology and mechanical performance. mdpi.com Studies have shown that for a 50/50 (w/w) PA66/PPE blend, an SMA with a lower maleic anhydride concentration (8 wt%) results in better mechanical properties compared to one with a higher concentration (25 wt%). mdpi.com Similarly, in Poly(butylene succinate-butylene terephthalate) (PBST)/Polylactic acid (PLA) blends, SMA improves compatibility by reacting with the terminal hydroxyl and carboxyl groups of both polyesters. nih.gov The addition of 3-4 wt% of SMA was found to be optimal for enhancing the comprehensive mechanical properties of these biodegradable blends. nih.gov

Table 1: Effect of Styrene-Maleic Anhydride (SMA) Copolymer on the Mechanical Properties of Various Polymer Blends

Polymer BlendSMA Content (wt%)Maleic Anhydride Content in SMA (wt%)Change in Tensile StrengthChange in Elongation at BreakReference
PA66/PPE (60/40 w/w)10Not Specified+7.7%- mdpi.com
PA66/PPE (40/60 w/w)Not SpecifiedNot Specified+28.8%+88.9% mdpi.com
PA66/PPE (50/50 w/w)108+10%+70% mdpi.com
PBST/PLA3-4Not Specified+61.7%Not Specified nih.gov

Development of Smart Materials with Stimuli-Responsive Behavior

Styrene-maleic anhydride copolymers serve as a versatile platform for the development of "smart" materials that exhibit stimuli-responsive behavior. daneshyari.comresearchgate.net These materials can undergo significant changes in their physical or chemical properties in response to external triggers such as temperature, pH, or light. daneshyari.comresearchgate.net The inherent reactivity of the maleic anhydride units in the SMA backbone allows for straightforward chemical modification, enabling the introduction of functional groups that impart this responsive nature. daneshyari.com

One common approach to creating stimuli-responsive SMA-based materials is through grafting other polymers or molecules onto the SMA backbone. daneshyari.com For example, by grafting poly(oxypropylene)-diamines (POP-amine) onto the SMA copolymer, a series of temperature and pH-responsive copolymers can be prepared. daneshyari.comnih.gov The poly(oxypropylene) segments, due to their hydrogen bonding capabilities, induce a lower critical solution temperature (LCST) behavior in water. daneshyari.comnih.gov This means the polymer is soluble in water at lower temperatures but becomes insoluble and precipitates as the temperature is raised above the LCST. The exact LCST can be tuned by varying the length of the POP segments and the structure of the SMA backbone. daneshyari.comnih.gov

Furthermore, the presence of both amino termini from the grafted chains and amidoacids formed at the linking sites makes these modified copolymers sensitive to pH changes. daneshyari.comnih.gov In acidic conditions, the amino groups are protonated, leading to electrostatic repulsion and increased solubility. Conversely, in basic conditions, the carboxylic acid groups are deprotonated, which can also affect the polymer's conformation and solubility. acs.org This dual responsiveness to both temperature and pH makes these smart materials promising for a variety of applications, including drug delivery systems, biosensors, and smart coatings. daneshyari.comacs.org The transition between soluble and insoluble states, or changes in surface morphology, can be precisely controlled by adjusting the environmental temperature and pH. daneshyari.comnih.gov

Table 2: Stimuli-Responsive Behavior of Modified Styrene-Maleic Anhydride (SMA) Copolymers

Modifying AgentStimulusObserved ResponseTunabilityReference
Poly(oxypropylene)-diamines (POP-amine)TemperatureLower Critical Solution Temperature (LCST) behavior in waterLCST can be tuned from 11-49 °C by varying POP-segmental weight and SMA backbone structure. daneshyari.comnih.gov
Poly(oxypropylene)-diamines (POP-amine)pHChanges in aggregation and solubilityResponsiveness is influenced by the ratio of styrene/maleic anhydride, POP length, and amine functionalities. daneshyari.comnih.gov
Poly(amidoamine) dendronspHThermal sensitivity is pH-dependent; no thermal sensitivity in acidic conditions (pH 2.4), but phase transition occurs in near neutral (pH 6.0) and basic (pH 10.6) conditions.LCST changes with pH (33.1 °C at pH 6.0 and 49.0 °C at pH 10.6 for PSADG2). acs.org

Electrospun Hydrogel Nanofibers

Styrene-maleic anhydride copolymers can be processed into nanofibers using the electrospinning technique. researchgate.net Electrospinning is a method that uses an electric field to draw a solution of the polymer into very fine fibers, typically with diameters in the nanometer range. nih.gov For SMA, solutions in solvents like acetone (B3395972), dimethylformamide (DMF), or their mixtures are used to generate nanofibers. researchgate.net The resulting nanofiber mats have a high surface area-to-volume ratio and a porous structure, which are advantageous for various applications. mdpi.com

The true potential of electrospun SMA nanofibers is realized when they are converted into hydrogels. This is achieved through a two-step post-spinning process: crosslinking and hydrolysis. researchgate.net First, the as-spun nanofibers are crosslinked, for example, using a diol like diethyleneglycol. This creates a stable, insoluble network structure. researchgate.net Subsequently, the maleic anhydride groups are hydrolyzed, typically in an alkaline solution such as sodium hydroxide (B78521) in ethanol, to convert them into the sodium salt of maleic acid. researchgate.net This process transforms the hydrophobic SMA nanofibers into hydrophilic, crosslinked sodium salt SMA (SMA-Na) hydrogel nanofibers. researchgate.net

These hydrogel nanofibers are capable of absorbing and retaining significant amounts of water while maintaining their fibrous structure. researchgate.net The water absorption capacity depends on the maleic anhydride content in the original copolymer and the ionic strength of the surrounding medium. researchgate.net For instance, hydrogel nanofibers derived from SMA with 32% and 48% maleic anhydride content have shown water absorption ratios of up to 37.6 g/g in distilled water. researchgate.net Due to their high water content, porosity, and biocompatibility, these electrospun hydrogel nanofibers are being explored for biomedical applications, such as wound dressings, scaffolds for tissue engineering, and drug delivery systems. explorationpub.comnih.govresearchgate.net

Table 3: Properties of Electrospun Hydrogel Nanofibers from Styrene-Maleic Anhydride (SMA)

SMA Maleic Anhydride Content (%)Crosslinking AgentHydrolysis AgentResulting Nanofiber DiameterWater Absorption Ratio (Distilled Water)Water Absorption Ratio (0.25 N NaCl)Reference
32DiethyleneglycolNaOH/EtOHDown to 180 nmUp to 37.6 g/gUp to 8.2 g/g researchgate.net
48DiethyleneglycolNaOH/EtOHDown to 180 nmUp to 37.6 g/gUp to 8.2 g/g researchgate.net

Future Research Directions and Emerging Paradigms

Unexplored Aspects of Synthesis and Architecture Control

The synthesis of styrene-maleic anhydride (B1165640) (SMA) copolymers has traditionally been performed via conventional free-radical polymerization. scientific.net This method, while commercially viable, often results in polymers with broad molecular weight distributions, characterized by a high polydispersity index (PDI) typically in the range of 2.0–2.5, and limited control over the monomer sequence along the polymer chain. researchgate.net Future research is increasingly focused on overcoming these limitations through advanced polymerization techniques to achieve precisely defined polymer architectures.

A primary area of exploration is the refinement of controlled radical polymerization methods, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. nih.gov RAFT has been shown to enable the synthesis of SMA copolymers with predetermined molar masses and low PDI values (often below 1.20), signifying a much more uniform polymer chain length. nih.gov Despite these advances, significant unexplored territory remains. Key future challenges include:

Precise Sequence Control: While RAFT and other controlled methods offer better control, achieving perfect, pre-defined monomer sequences beyond a generally alternating structure remains a significant hurdle. parchem.com Future work will likely target iterative synthesis methods and sequence-controlled polymerization to create copolymers with highly specified blocky or periodic structures.

Complex Architectures: The synthesis of non-linear architectures, such as star-shaped or multi-graft copolymers based on an SMA backbone, is an emerging field. These complex structures could unlock novel material properties. For instance, UV irradiation has been used to remove labile dithioester groups from RAFT-synthesized polymers, opening pathways to create triblock and star-shaped polymers. nih.gov

Solvent and Initiator Systems: Research into more environmentally benign solvent systems, moving away from traditional solvents like benzene (B151609) and toluene (B28343), is crucial for sustainable production. acs.org The influence of the solvent and initiator choice on copolymer composition, molecular weight, and reaction kinetics is an area that requires deeper systematic investigation. acs.orgresearchgate.net

The table below summarizes the comparison between conventional and controlled polymerization techniques for SMA synthesis.

ParameterConventional Free-Radical PolymerizationReversible Addition-Fragmentation chain-Transfer (RAFT)Future Research Goal
Molecular Weight Control Poor; broad distributionGood; predetermined molar mass possible nih.govHigh-precision control for custom applications
Polydispersity Index (PDI) High (typically 2.0 - 2.5) researchgate.netLow (can be < 1.20) nih.govMonodisperse or near-monodisperse polymers
Architecture Control Limited to linear, random/alternating copolymersCan produce block copolymers and allows for post-synthesis modification nih.govSynthesis of complex architectures (stars, grafts) with high fidelity
Sequence Distribution Heterogeneous, especially in batch processes researchgate.netMore uniform, but perfect control is a challenge parchem.comPrecise, pre-defined monomer sequencing

Advanced Understanding of Polyelectrolyte Dynamics and Interactions at Complex Interfaces

When the maleic anhydride units are hydrolyzed to form maleic acid and subsequently neutralized to the sodium salt, the copolymer is transformed into an amphiphilic polyelectrolyte. The interplay between the hydrophobic styrene (B11656) units and the hydrophilic, charged carboxylate groups governs its behavior in aqueous solutions and at interfaces. researchgate.netcymitquimica.com This dual nature makes it an effective surfactant, dispersant, and interfacial modifier. scientific.netresearchgate.net

Future research is aimed at developing a more profound understanding of its dynamic behavior at various complex interfaces:

Lipid Bilayer Interfaces: A paradigm-shifting application of SMA is the detergent-free solubilization of lipid membranes to form "native nanodiscs" or SMA-Lipid Particles (SMALPs). nih.govmdpi.com The copolymer inserts its hydrophobic styrene groups into the lipid bilayer, while the charged maleic acid groups remain at the aqueous interface, effectively "cutting out" a patch of the membrane. nih.gov While the general mechanism is understood, advanced research is needed to clarify how copolymer concentration, molecular weight, and styrene-to-maleic acid ratio precisely influence the size, stability, and formation kinetics of these nanodiscs. nih.govnih.gov Coarse-grained molecular dynamics simulations have begun to unravel these mechanisms, showing that the concerted action of multiple adsorbed copolymers induces membrane defects and pore formation, which are then stabilized by the polymer rim. nih.gov

Solid-Liquid Interfaces: As a dispersant, the copolymer adsorbs onto the surface of particles (e.g., pigments, nano-SiO2), preventing their aggregation through a combination of electrostatic repulsion and steric hindrance. researchgate.netgoogle.com Future work will focus on tailoring the polymer's architecture to optimize its performance for specific particle types, enhancing the stability and functionality of formulations like inks and coatings. researchgate.net

Immiscible Polymer Interfaces: In polymer blends (e.g., Polyamide/PPE), SMA acts as a compatibilizer, locating at the interface between the two immiscible phases. nih.govmdpi.com The anhydride groups can react with end-groups of one polymer (like polyamide), while the styrene segments are miscible with the other (like PPE), effectively stitching the interface together and improving the blend's mechanical properties. nih.govmdpi.com A deeper understanding of the reaction kinetics and polymer diffusion at this molten interface is needed for the predictive design of high-performance composite materials. mdpi.comresearchgate.net

Interface TypeInteraction MechanismCurrent ApplicationFuture Research Direction
Lipid Bilayer Hydrophobic insertion of styrene, hydrophilic interaction of maleic acid. nih.govSolubilizing membrane proteins in native nanodiscs. nih.govmdpi.comFine-tuning nanodisc size and stability by controlling polymer architecture; exploring interactions with diverse lipid compositions. nih.gov
Solid-Liquid Adsorption via hydrogen bonding and electrostatic forces, providing steric/electrostatic stabilization. researchgate.netDispersant for pigments and nanoparticles in inks and coatings. researchgate.netgoogle.comDesigning copolymers for highly specific particle interactions; creating reactive dispersants that covalently bond to surfaces.
Liquid-Liquid (Polymer Blends) Interfacial reaction of anhydride groups and physical mixing of styrene segments. nih.govmdpi.comCompatibilizer for immiscible polymer blends (e.g., PA66/PPE). mdpi.comModeling interfacial reaction kinetics and diffusion; optimizing copolymer structure for maximum interfacial adhesion. nih.gov

Integration of Computational and Experimental Approaches for Predictive Design

The traditional Edisonian approach to materials development is gradually being superseded by a paradigm where computational modeling and experimental validation are deeply integrated. For sodium; furan-2,5-dione; styrene copolymers, this integration is key to accelerating the discovery of new materials with tailored properties.

Future research will heavily lean on this synergistic approach:

Molecular Dynamics (MD) Simulations: As demonstrated in the study of nanodisc formation, coarse-grained MD simulations are powerful tools for visualizing and understanding molecular-level interactions that are difficult to probe experimentally. nih.gov Future simulations could predict how changes in copolymer sequence or pH affect its conformation and interaction with various surfaces, from cell membranes to inorganic nanoparticles.

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to study the reactivity of the anhydride group with different functional molecules, guiding the synthesis of new functionalized copolymers for applications in areas like electrochromics or drug delivery. ntu.edu.tw

Predictive Property Modeling: By combining computational data with experimental results from techniques like Nuclear Magnetic Resonance (NMR), Size Exclusion Chromatography (SEC), and various spectroscopies, researchers can build robust models that correlate polymer architecture with macroscopic properties. parchem.commdpi.com For example, solubility parameters have been used to estimate the degree of polymerization based on the solvent used, providing a predictive link between synthesis conditions and polymer characteristics. researchgate.net This integrated approach will enable the in silico design of copolymers with desired performance characteristics before committing to extensive laboratory synthesis and testing.

Novel Applications in Sustainable Materials and Bio-Inspired Technologies

While SMA copolymers have established uses, future research is paving the way for novel applications, particularly in sustainable and bio-inspired domains.

Bio-Inspired Technologies: The most prominent bio-inspired application is the use of SMA in membrane biology to extract and stabilize membrane proteins in a native-like lipid environment without detergents. researchgate.netmdpi.com This technology is revolutionizing structural biology and drug discovery. Future work involves developing new generations of SMA-like polymers, potentially with different chemical moieties, to handle a wider range of membrane proteins and cellular conditions. mdpi.com

Advanced Functional Materials: Emerging applications are leveraging the copolymer's unique reactivity. A recent study demonstrated that coupling SMA with triarylamine moieties produces high-performance electrochromic materials for smart windows and displays. ntu.edu.tw The SMA backbone provides a robust, processable matrix, and modifications can enhance ion diffusion, leading to faster switching speeds and higher efficiency. ntu.edu.tw

Sustainable Materials: In the context of a circular economy, SMA copolymers can be used as compatibilizers to upgrade the properties of mixed plastic waste, making recycling more viable. nih.govmdpi.com They can also serve as a platform for creating materials with bio-based components. While styrene is petroleum-derived, the anhydride moiety can be reacted with bio-derived amines or alcohols to create hybrid materials. Furthermore, the principles learned from the styrene-maleic anhydride system can inform the design of fully bio-based amphiphilic polymers using monomers like furan-2,5-dicarboxylic acid (FDCA), a bio-derived alternative to terephthalic acid. google.comresearchgate.net

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing sodium-based copolymers containing styrene and furan-2,5-dione?

  • Methodological Answer : Free radical copolymerization is widely used. For example, poly(styrenesulfonic acid-co-maleic acid) sodium salt is synthesized via aqueous-phase radical polymerization using styrene sulfonate and maleic anhydride (furan-2,5-dione) monomers. Key parameters include:

  • Monomer ratio : Adjust styrene sulfonate to maleic anhydride ratios (e.g., 1:1) to control charge density and solubility .
  • Temperature : 60–80°C under nitrogen atmosphere to prevent side reactions.
  • Characterization : Use 1^1H NMR to confirm copolymer composition and FTIR to verify sulfonic and carboxylic acid groups .

Q. How can furan-2,5-dione be utilized in microwave-assisted organic synthesis?

  • Methodological Answer : Furan-2,5-dione reacts efficiently with amines under microwave irradiation. For instance, reacting furan-2,5-dione with 3-phenylenediamine in ethanol at 130°C for 10 minutes yields pyrrole derivatives (83% yield).

  • Key steps :

Dissolve reactants in ethanol.

Irradiate under microwave at 130°C.

Purify via column chromatography.

  • Characterization : Confirm structure using 1^1H/13^13C NMR and HRMS .

Q. What spectroscopic techniques are critical for identifying reaction intermediates in furan-2,5-dione oxidation studies?

  • Methodological Answer : Long-path FTIR (1 cm1^{-1} resolution) is essential for detecting gas-phase intermediates like CO and HCOOH. For example, in HO•-initiated oxidation of furan-2,5-dione, FTIR identifies carbonyl absorption peaks at 1820–1720 cm1^{-1} .

Advanced Research Questions

Q. How can contradictions in kinetic data for HO• + furan-2,5-dione reactions be resolved?

  • Methodological Answer : Discrepancies arise from differing experimental setups (e.g., HO• sources: H2_2O2_2 vs. CH3_3ONO/NO). To reconcile

  • Standardize reference compounds : Use n-butane as a reference with kHO + butane=2.35×1012k_{\text{HO + butane}} = 2.35 \times 10^{-12} cm3^3 molecule1^{-1} s1^{-1} .
  • Control reaction conditions : Maintain 1 bar air pressure and quantify secondary products (e.g., CO, HCOOH) via GC-MS .
  • Table : Kinetic Parameters for HO• + Furan-2,5-dione
HO• Sourcekk (cm3^3 molecule1^{-1} s1^{-1})Major Products
H2_2O2_21.36×10121.36 \times 10^{-12}CO (20%), HCOOH (3%)
CH3_3ONO/NO1.25×10121.25 \times 10^{-12}CO2_2 (unquantified)

Q. What are the challenges in designing sodium-styrene-furan-2,5-dione copolymers for ion-exchange membranes?

  • Methodological Answer : Balancing hydrophilicity (sulfonic/carboxylic groups) and mechanical stability is critical.

  • Optimization strategies :

Vary crosslinking density using divinylbenzene.

Use thermal analysis (TGA/DSC) to assess stability up to 200°C.

Measure ion-exchange capacity via titration with NaOH .

Q. How does substituent position on furan-2,5-dione influence reactivity in organoselenium compound synthesis?

  • Methodological Answer : Substituents alter electron density and steric effects. For example:

  • Electron-withdrawing groups : Enhance reactivity toward selenide nucleophiles.
  • Steric hindrance : Use bulky substituents (e.g., dihydro-3-(tetrapropenyl)furan-2,5-dione) to control regioselectivity. Confirm via 77^{77}Se NMR and X-ray crystallography .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.